Triacetonamine monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.H2O/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDODBGIDPNFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625463 | |
| Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10581-38-1 | |
| Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of Triacetonamine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone, is a key chemical intermediate. Its monohydrate form is particularly relevant in various synthesis and application contexts. This document provides a detailed overview of its fundamental properties, synthesis, and characterization methodologies.
Chemical and Physical Properties
Triacetonamine monohydrate is a white to light yellow crystalline solid.[1] It is soluble in water, acetone, alcohol, and ether.[1][2] The core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO · H₂O (or C₉H₁₉NO₂) | [3][4] |
| Molecular Weight | 173.25 g/mol | [4][5] |
| IUPAC Name | 2,2,6,6-tetramethylpiperidin-4-one, hydrate | [5] |
| CAS Number | 10581-38-1 (monohydrate) | [5] |
| Anhydrous CAS | 826-36-8 | [6] |
| Melting Point | 59 °C | [5] |
| Boiling Point | 205.6 °C at 760 mmHg | [1][5] |
| Density | 0.882 g/cm³ | [5] |
| Flash Point | 73.2 °C | [5] |
| Appearance | White or light yellow powder/crystals | [1][2] |
Synthesis Pathway
The most common industrial synthesis of triacetonamine involves the one-step condensation reaction of acetone and ammonia.[7][8] This process is typically catalyzed by Lewis acids, protonic acids, or their ammonium salts to improve reaction efficiency.[7] The reaction proceeds through several intermediates, including the formation of mesityl oxide and diacetone amine.[7]
The logical workflow for the synthesis is depicted below.
Caption: Synthesis workflow for Triacetonamine from Acetone and Ammonia.
Experimental Protocols
Accurate determination of physical and chemical properties is critical for quality control and research applications. Below are generalized protocols for key characterization experiments.
The melting point is a crucial indicator of purity for crystalline solids.[9] A sharp, defined melting point suggests a pure substance, whereas a broad melting range often indicates the presence of impurities.[9][10]
Methodology:
-
Sample Preparation: The this compound sample must be thoroughly dried and finely powdered to ensure efficient and uniform heat transfer.[9][10]
-
Capillary Loading: A small amount of the powdered sample is packed into a glass capillary tube to a height of 1-2 mm.[10][11] The tube is tapped gently to compact the material at the sealed bottom end.[9][12]
-
Heating: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 10-15°C below the expected melting point (59°C) and then increased slowly at a rate of approximately 1-2°C per minute.[12][13]
-
Observation & Recording: The temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[13]
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of nuclei such as ¹H (proton) and ¹³C.[14][15]
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[14] The solution is then filtered into a clean NMR tube.[14] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[15][16]
-
Data Acquisition: The NMR tube is placed into the spectrometer.
-
Data Analysis: The resulting spectra are analyzed. Chemical shifts (δ), integration values (for ¹H NMR), and spin-spin splitting patterns are interpreted to confirm the 2,2,6,6-tetramethyl-4-piperidone structure.[17]
The logical workflow for structural elucidation using NMR is outlined below.
Caption: General workflow for NMR-based structural analysis.
Applications and Significance
Triacetonamine is a crucial building block in industrial and pharmaceutical chemistry. Its primary application is as a precursor for the synthesis of Hindered Amine Light Stabilizers (HALS).[2][7] HALS are essential additives used to protect polymers and plastics from degradation caused by UV light.[2] Additionally, triacetonamine and its derivatives are used as intermediates in the synthesis of various pharmaceutical products and pesticides.[4][5][18]
Safety and Handling
Triacetonamine is classified as harmful if swallowed and causes severe skin burns and eye damage.[19] It is essential to wear appropriate personal protective equipment (PPE), including gloves and eye/face protection, when handling this chemical.[3][19] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[20] In case of contact, immediate and thorough rinsing with water is required, followed by medical attention.[3]
References
- 1. Triacetonamine | 826-36-8 [chemicalbook.com]
- 2. Triacetonamine for Polymer and Pharma Industries - Chemical Supplier Unilong [unilongindustry.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound|CAS 10581-38-1|DC Chemicals [dcchemicals.com]
- 5. This compound | CAS#:10581-38-1 | Chemsrc [chemsrc.com]
- 6. 826-36-8 CAS MSDS (Triacetonamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Continuous synthesis of triacetonamine over sulfonic acid-functionalized mesoporous silicas - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00648H [pubs.rsc.org]
- 8. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chm.uri.edu [chm.uri.edu]
- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. ursinus.edu [ursinus.edu]
- 14. benchchem.com [benchchem.com]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. medchemexpress.com [medchemexpress.com]
- 19. echemi.com [echemi.com]
- 20. merckmillipore.com [merckmillipore.com]
Triacetonamine Monohydrate: A Technical Guide to its Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Triacetonamine monohydrate, systematically known as 2,2,6,6-tetramethyl-4-piperidone monohydrate, is a versatile chemical intermediate with significant applications across various scientific and industrial domains. Its unique structural features, including a sterically hindered amine and a reactive ketone group, make it a valuable building block in the synthesis of a wide range of commercially important molecules. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role in polymer stabilization, pharmaceutical and agrochemical synthesis, and as a tool in biomedical research.
Physicochemical and Toxicological Properties
A comprehensive understanding of the physical, chemical, and toxicological properties of this compound is crucial for its safe and effective use in research and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉NO₂ | [1][2] |
| Molecular Weight | 173.25 g/mol | [1][2] |
| Appearance | White or light yellow crystalline powder | [3] |
| Melting Point | 59-61 °C | [4] |
| Boiling Point | 205.6 °C at 760 mmHg; 105-105 °C at 18 mmHg | [2][4] |
| Density | 0.882 g/cm³ | [2][4] |
| Flash Point | 73.2 °C | [2][4] |
| Water Solubility | 249 g/L at 20 °C | [3] |
| LogP | 1.76060 | [2] |
| Vapor Pressure | 0.248 mmHg at 25 °C | [2] |
| Toxicological Endpoint | Value | Species | Reference |
| Acute Toxicity (Oral) | LD50: Harmful if swallowed (Category 4) | N/A | [5] |
| LC50 (Fish) | 63 mg/L (96 h) | Danio rerio | [6] |
| EC50 (Daphnia) | 281.2 mg/L (48 h) | Daphnia magna | [6] |
| EC50 (Algae) | 566.2 mg/L (72 h) | Desmodesmus subspicatus | [6] |
| Skin Corrosion | Causes severe skin burns (Category 1B) | N/A | [5] |
| Eye Damage | Causes serious eye damage (Category 1) | N/A | [5] |
| Skin Sensitization | May cause an allergic skin reaction (Sub-category 1A) | N/A | [6] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects (Category 3) | N/A | [6] |
Core Applications
Precursor to Hindered Amine Light Stabilizers (HALS)
The most significant industrial application of triacetonamine is as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[7][8] HALS are a class of additives used to protect polymers from degradation caused by exposure to UV light and heat. They function by scavenging free radicals that are formed during the photo-oxidation of the polymer, thereby preventing chain scission, crosslinking, and discoloration.[9] The sterically hindered piperidine ring of triacetonamine is the core functional moiety in HALS.[7]
The mechanism of action of HALS is a regenerative cycle, often referred to as the Denisov Cycle, which allows a single HALS molecule to neutralize multiple free radicals.
A prominent example of a HALS derived from triacetonamine is Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate).[7]
This protocol outlines the general steps for the synthesis of Tinuvin 770. The first step involves the reduction of triacetonamine to 2,2,6,6-tetramethyl-4-piperidinol.
Detailed Methodology:
-
Reduction of Triacetonamine: Triacetonamine is reduced to 2,2,6,6-tetramethyl-4-piperidinol. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel or through chemical reduction using reagents such as sodium borohydride in a suitable solvent like ethanol. The reaction conditions (temperature, pressure, and reaction time) are optimized to ensure complete conversion.
-
Esterification: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, 2,2,6,6-tetramethyl-4-piperidinol and sebacic acid are added in a 2:1 molar ratio.[10] A catalyst, such as titanium(IV) butoxide (approximately 0.1-0.5% by weight), and a solvent like xylene are introduced.[10]
-
Reaction: The mixture is heated to reflux, typically between 140-160°C, for several hours (6-12 hours).[10] The progress of the esterification reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when water formation ceases.[10]
-
Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Tinuvin 770.[11]
Intermediate in Pharmaceutical and Agrochemical Synthesis
The piperidine scaffold present in triacetonamine is a common structural motif in many biologically active molecules. This makes triacetonamine a valuable starting material for the synthesis of various pharmaceuticals and agrochemicals.[12][13]
-
Pharmaceuticals: Triacetonamine serves as a precursor for the synthesis of drugs such as analgesics, antiviral agents, and anticoagulants.[12] It is also used in the synthesis of cardiovascular drugs and other bioactive compounds.[14][15] Its derivatives have been investigated for their potential anticancer, anti-HIV, antifungal, and antimicrobial properties.[15]
-
Agrochemicals: In the agrochemical industry, triacetonamine is used as a building block for the synthesis of herbicides, insecticides, and fungicides.[12][13]
While specific, detailed industrial synthesis protocols are often proprietary, the general approach involves the chemical modification of the ketone or the secondary amine of the piperidine ring to build more complex molecular architectures.
Induction of Acute Liver Failure in Research
In a specialized research application, triacetonamine is used to induce acute liver failure (ALF) in animal models, particularly rats.[3] This provides a valuable tool for studying the pathophysiology of ALF and for evaluating potential therapeutic interventions. It is important to note that for this application, often thioacetamide (TAA) is used and sometimes referred to in a confusing way with triacetonamine. However, some studies explicitly mention the use of triacetonamine for inducing hepatoenteropathology.
The following protocol is a general guideline for inducing ALF in rats using triacetonamine. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Detailed Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dosage and Administration: Triacetonamine is administered orally via gavage at doses ranging from 300 to 400 mg/kg of body weight per day for two consecutive days.[3] Doses of 300 mg/kg/day and 400 mg/kg/day have been shown to induce typical hepatoenteropathology of ALF, with the higher dose associated with increased mortality.[3]
-
Monitoring: Animals are closely monitored for clinical signs of toxicity and liver failure, such as lethargy, jaundice, and changes in behavior.
-
Biochemical and Histopathological Analysis: At the end of the study period, blood samples are collected to measure serum levels of liver enzymes (e.g., ALT, AST) and bilirubin to assess the extent of liver damage. Following euthanasia, liver tissues are collected, fixed in formalin, and processed for histopathological examination to observe characteristic features of acute liver injury, such as necrosis and inflammation.
Conclusion
This compound is a cornerstone intermediate with diverse and critical applications in industrial and research settings. Its primary role as a precursor to Hindered Amine Light Stabilizers is indispensable for enhancing the durability and lifespan of a vast array of polymer-based products. Furthermore, its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals highlights its importance in the development of new therapeutic agents and crop protection solutions. The specialized use of triacetonamine in creating animal models of acute liver failure also underscores its value as a tool for advancing biomedical research. A thorough understanding of its chemical properties, reaction pathways, and toxicological profile is paramount for harnessing its full potential in a safe and efficient manner.
References
- 1. Triacetone amine monohydrate | C18H38N2O4 | CID 139058455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:10581-38-1 | Chemsrc [chemsrc.com]
- 3. Triacetonamine | 826-36-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. echemi.com [echemi.com]
- 7. unisunchem.com [unisunchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3vsigmausa.com [3vsigmausa.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. CN102382039A - Synthesizing technology of hindered amine light stabilizer Tinuvin-770 - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. Triacetonamine for Polymer and Pharma Industries - Chemical Supplier Unilong [unilongindustry.com]
- 14. ru.unilongindustry.com [ru.unilongindustry.com]
- 15. africaresearchconnects.com [africaresearchconnects.com]
An In-depth Technical Guide to the Synthesis Mechanism of Triacetonamine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triacetonamine (2,2,6,6-tetramethyl-4-piperidone), a pivotal intermediate in the production of Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl).[1][2] This document details the core reaction mechanisms, presents quantitative data from various synthetic approaches, and provides detailed experimental protocols.
Core Synthesis Mechanism
The industrial production of triacetonamine is primarily achieved through the condensation reaction of acetone and ammonia.[1] The mechanism is a multi-step process involving a series of aldol condensations and Michael additions.
Initially, ammonia acts as a base to catalyze the aldol condensation of acetone, forming diacetone alcohol. This intermediate can then dehydrate to yield mesityl oxide.[3][4] Further condensation with another molecule of acetone produces phorone.[3][4]
The key step in the formation of the piperidone ring involves the reaction of these α,β-unsaturated ketone intermediates with ammonia. Ammonia can add to mesityl oxide and another acetone molecule to form an intermediate known as acetonine (2,2,4,4,6-pentamethyl-1,2,5,6-tetrahydropyrimidine).[1][4] Alternatively, ammonia can undergo a 1,4-addition (Michael addition) to phorone.[3] This is followed by an intramolecular cyclization and tautomerization to yield the final product, triacetonamine.[3] The product is often isolated as a stable monohydrate.
The overall reaction can be summarized as the reaction of three molecules of acetone with one molecule of ammonia.
Synthesis Pathway Visualization
The following diagram illustrates the plausible reaction pathways for the formation of triacetonamine from acetone and ammonia.
References
triacetonamine monohydrate chemical structure and properties
An In-depth Technical Guide to Triacetonamine Monohydrate
Core Chemical Identity
Triacetonamine, known systematically as 2,2,6,6-tetramethyl-4-piperidone, is a heterocyclic organic compound. It is commonly available in its monohydrate form, which is the focus of this guide. This compound serves as a crucial intermediate in the synthesis of various chemical products, including pharmaceuticals, pesticides, and notably, as a precursor to 2,2,6,6-tetramethylpiperidine, which is used to create Hindered Amine Light Stabilizers (HALS) and the stable radical TEMPO.
The chemical structure consists of a piperidine ring with four methyl groups at the 2 and 6 positions, and a ketone functional group at the 4 position. The presence of the sterically hindering methyl groups is key to the properties and applications of its derivatives.
Physicochemical and Spectroscopic Properties
The properties of triacetonamine and its monohydrate are summarized below. These tables provide essential data for researchers and chemists working with this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2,2,6,6-Tetramethylpiperidin-4-one monohydrate | |
| Synonyms | Triacetone amine monohydrate | [1][2] |
| CAS Number | 10581-38-1 (Monohydrate), 826-36-8 (Anhydrous) | [3] |
| Molecular Formula | C₉H₁₉NO₂ | [3] |
| Molecular Weight | 173.25 g/mol | [3] |
| Appearance | White to beige powder or crystals | [4] |
| Melting Point | 59-63 °C | [2] |
| Boiling Point | 205.6 °C at 760 mmHg (Anhydrous) | [2] |
| Solubility | Very soluble in water | [4] |
| Density | 0.882 g/cm³ (Anhydrous) | [2] |
| Flash Point | 73.2 °C (Anhydrous) | [2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Signals corresponding to methyl protons and methylene protons adjacent to the carbonyl group. | [5] |
| ¹³C NMR | Signals for the carbonyl carbon, quaternary carbons, methyl carbons, and methylene carbons. | [6] |
| FTIR (cm⁻¹) | Peaks corresponding to N-H stretching, C-H stretching, and C=O stretching. | [7] |
| Mass Spec (m/z) | Molecular ion peak for the anhydrous form at 155, with a prominent fragment at 140 (loss of a methyl group). | [8] |
Synthesis and Purification
The primary industrial synthesis of triacetonamine involves the condensation of acetone with ammonia. Several variations of this process exist, differing in catalysts and reaction conditions.
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Protocol 1: Synthesis of Triacetonamine
This protocol is adapted from a patented industrial process.[9]
-
Charging the Reactor: In a suitable autoclave, charge 3500 g of acetone (60.3 moles) and 70 g of ammonium chloride (as an acid catalyst).
-
Introducing Ammonia: Add 130 g of gaseous ammonia (7.6 moles) to the sealed autoclave. The molar ratio of acetone to ammonia should be approximately 8:1.
-
Reaction: Heat the mixture to 60-65°C and maintain this temperature for four hours with stirring. The pressure will rise due to the reaction temperature and the gaseous ammonia.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to 20°C. Carefully add 50 g of sodium hydroxide flakes to neutralize the acid catalyst and stir for 30 minutes.
-
Phase Separation: Allow the mixture to settle and separate the lower aqueous layer.
-
Purification: The resulting organic layer, containing triacetonamine, unreacted acetone, and byproducts, is then purified by vacuum distillation. The fraction boiling at 75-78°C at 5 mmHg is collected.
-
Hydration: To obtain the monohydrate, the purified anhydrous triacetonamine can be recrystallized from water or a solvent mixture containing water.
Protocol 2: Analytical Characterization
-
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
For ¹H NMR, expect signals for the methyl protons (singlet) and the methylene protons (singlet) of the piperidone ring. The N-H proton may be a broad singlet.
-
For ¹³C NMR, expect signals for the carbonyl carbon (~210 ppm), the quaternary carbons bearing the methyl groups, the methyl carbons, and the methylene carbons.[4]
-
-
FTIR Spectroscopy:
-
Prepare a sample as a KBr pellet or acquire the spectrum using an ATR-FTIR spectrometer.
-
The spectrum should show characteristic absorption bands for the N-H bond (stretch), C-H bonds of the methyl and methylene groups (stretches), and a strong absorption for the C=O (ketone) stretch.[7]
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrum is expected to show a peak for the protonated molecule of the anhydrous form [C₉H₁₇NO + H]⁺ at m/z 156.
-
Key fragmentation may include the loss of a methyl group, resulting in a fragment at m/z 140.[8]
-
Biological Activity and Toxicology
Triacetonamine hydrochloride has been shown to induce acute liver failure (ALF) in animal models, specifically in rats.[10] This toxicological property, while a concern for safety, also makes it a tool compound for studying the mechanisms of drug-induced liver injury (DILI). The administration of triacetonamine leads to hepatoenteropathology, with higher doses correlating with increased mortality.[10]
Proposed Signaling Pathway in Triacetonamine-Induced Hepatotoxicity
The precise signaling pathway for triacetonamine-induced liver injury is not fully elucidated. However, based on general mechanisms of DILI, a plausible pathway can be proposed. The process likely involves metabolic activation, leading to oxidative stress and mitochondrial dysfunction, which in turn activates cell death signaling cascades.
Caption: Proposed signaling pathway for triacetonamine-induced acute liver failure.[1][11][12]
This diagram illustrates a hypothetical sequence where triacetonamine is metabolized in the liver, leading to the production of reactive oxygen species (ROS). This induces oxidative stress, causing mitochondrial dysfunction and endoplasmic reticulum (ER) stress. These cellular stresses activate signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which promotes cell death, and adaptive responses like the Nrf2 pathway, which attempts to mitigate the damage.[11][12] If the damage overwhelms the adaptive responses, it leads to hepatocyte apoptosis or necrosis, culminating in acute liver failure.[1]
Applications
The primary use of triacetonamine is as a chemical intermediate. Its key applications include:
-
Hindered Amine Light Stabilizers (HALS): Triacetonamine is a precursor for the synthesis of various HALS, which are used to protect polymers from photodegradation.
-
Pharmaceutical Synthesis: It serves as a building block for various more complex molecules with potential therapeutic activities.[2]
-
Pesticide Manufacturing: It is also used in the synthesis of certain pesticides.[2]
-
Research Chemical: As mentioned, its hydrochloride salt is used to induce acute liver failure in laboratory animals for research purposes.[10]
Safety and Handling
Triacetonamine should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:10581-38-1 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Triacetonamine(826-36-8) 1H NMR spectrum [chemicalbook.com]
- 6. Triacetonamine(826-36-8) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,2,6,6-Tetramethyl-4-piperidone Hydrate|CAS 10581-38-1 [benchchem.com]
- 9. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Triacetonamine Monohydrate: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of triacetonamine monohydrate, a key chemical intermediate. The document covers its fundamental molecular properties, synthesis, and significant chemical transformations, presenting quantitative data in structured tables and detailing experimental methodologies.
Core Molecular and Physical Properties
Triacetonamine, scientifically known as 2,2,6,6-tetramethyl-4-piperidone, is a versatile organic compound. Its monohydrate form is a common commercial and laboratory staple. It is important to distinguish between the monomeric and a dimeric form, which can lead to confusion in molecular weight and formula interpretation. This guide focuses on the monomeric monohydrate.
| Property | Data | Citation |
| Chemical Name | 2,2,6,6-tetramethylpiperidin-4-one, hydrate | [1] |
| Synonyms | This compound, TAA monohydrate | [1][2] |
| CAS Number | 10581-38-1 | [1][2] |
| Molecular Formula | C₉H₁₉NO₂ | [1][3] |
| Molecular Weight | 173.25 g/mol | [1][3] |
| Appearance | White to yellow or brownish crystalline solid | [2] |
| Melting Point | 59-63 °C | [1][2] |
| Boiling Point | 205.6 °C at 760 mmHg (anhydrous) | [1] |
| Solubility | Readily soluble in water (249 g/L at 20 °C) | [2] |
Note: A separate compound, sometimes referred to as triacetone amine monohydrate with the molecular formula C₁₈H₃₈N₂O₄ and a molecular weight of 346.5 g/mol , is a dihydrate of a bis(piperidone) species and should not be confused with the monomeric form described here.[4]
Applications in Synthesis
Triacetonamine is a crucial precursor in the synthesis of Hindered Amine Light Stabilizers (HALS), which are vital for preventing polymer degradation from exposure to light and heat.[4] It also serves as an intermediate for various pharmaceutical products and pesticides.[1] A primary application is its conversion to 2,2,6,6-tetramethyl-4-piperidinol, a foundational building block for many HALS.
Experimental Protocols
Detailed methodologies for the synthesis of triacetonamine and its subsequent conversion are provided below for research and development purposes.
Protocol 1: Synthesis of Triacetonamine from Acetone
This process involves the condensation of acetone with ammonia in the presence of a catalyst. Several variations exist, with differences in catalysts and reaction conditions.
Materials:
-
Acetone
-
Ammonia (gaseous or aqueous)
-
Catalyst (e.g., Ammonium Chloride, Ammonium Nitrate, Calcium Chloride)
-
Autoclave or high-pressure reactor
-
Sodium Hydroxide (NaOH) for neutralization
Methodology (Example from Patent US4536581A):
-
A mixture of 3500 g of acetone (60.3 moles), 70 g of ammonium chloride, and 230 g of ammonia (13.5 moles) is heated in an autoclave.[2]
-
The reaction is maintained for six hours at a temperature of 60-65 °C.[2]
-
After cooling to ambient temperature, the reaction mixture is processed to separate the product.[2]
-
The unreacted acetone is removed by distillation.[2]
-
The residue is cooled to 0 °C for four hours to crystallize the triacetonamine hydrate.[2]
-
The resulting product can be further purified or used directly in subsequent synthetic steps.[2]
References
- 1. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 3. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
triacetonamine monohydrate solubility in different solvents
An In-depth Technical Guide to the Solubility of Triacetonamine Monohydrate
For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound is crucial for its application in pharmaceutical synthesis, as a precursor for hindered amine light stabilizers (HALS), and in various other chemical processes. This guide provides a detailed overview of its solubility in different solvents, outlines experimental protocols for solubility determination, and presents logical workflows for these procedures.
Physicochemical Properties of Triacetonamine
Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone, is a white to light yellow crystalline powder at room temperature.[1][2] Its chemical structure, featuring a piperidone ring with four methyl groups, influences its solubility characteristics. The presence of a polar ketone group and a secondary amine in the ring allows for hydrogen bonding, contributing to its solubility in polar solvents. Conversely, the four methyl groups create a nonpolar character, enabling solubility in less polar organic solvents. Triacetonamine is known to be soluble in acetone, alcohol, ether, and water.[1][2]
Quantitative and Qualitative Solubility Data
The solubility of this compound has been reported in various solvents. The following table summarizes the available quantitative and qualitative data to provide a comparative overview.
| Solvent | Solubility | Temperature (°C) | Observations |
| Water | 249 g/L[2] | 20 | Very soluble.[1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3][4] | Not Specified | Requires sonication for dissolution.[3][4] |
| Ethanol | Soluble[1][2] | Not Specified | No quantitative data available. |
| Acetone | Soluble[1][2] | Not Specified | No quantitative data available. |
| Methanol | Soluble[2] | Not Specified | No quantitative data available. |
| Chloroform | Soluble | Not Specified | No quantitative data available. |
| Diethyl Ether | Soluble[1][2] | Not Specified | No quantitative data available. |
| Petroleum Ether | Insoluble | Not Specified | - |
| Solvent Systems for in vivo use | ≥ 2.5 mg/mL[3] | Not Specified | e.g., 10% DMSO in 90% corn oil; 10% EtOH, 40% PEG300, 5% Tween-80 in 45% saline.[3] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for various applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method (Shake-Flask Method)
The gravimetric, or shake-flask, method is a reliable technique for determining the thermodynamic solubility of a compound.[5][6]
Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute is then determined by evaporating the solvent from a known volume of the supernatant and weighing the remaining solid.[5]
Apparatus and Materials:
-
Analytical balance
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pipettes
-
Evaporating dish or watch glass
-
Oven
-
This compound
-
Solvents of interest
Procedure:
-
Add an excess amount of this compound to a conical flask containing a known volume (e.g., 25 mL) of the solvent.
-
Seal the flask and place it in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
After agitation, allow the flask to stand undisturbed at the set temperature to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. Filter the solution if necessary.
-
Transfer the clear, saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the residue is achieved.[5]
-
Calculate the solubility based on the mass of the residue and the volume of the solution taken.
Spectroscopic Method
Spectroscopic methods, such as UV-Vis spectrophotometry, offer a faster alternative for determining solubility, especially for compounds that absorb light in the UV-Vis spectrum.
Principle: A calibration curve of absorbance versus concentration for this compound in the solvent of interest is first established. A saturated solution is prepared as in the gravimetric method. The saturated supernatant is then diluted, and its absorbance is measured. The concentration is determined from the calibration curve.[7]
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
-
Apparatus for preparing a saturated solution (as in the gravimetric method)
-
This compound
-
Solvents of interest
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent.
-
Prepare a series of standard solutions by diluting the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).
-
-
Sample Analysis:
-
Withdraw a known volume of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Determine the concentration of the diluted solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical steps involved in the experimental determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Spectroscopic Solubility Determination.
References
- 1. Triacetonamine | 826-36-8 [amp.chemicalbook.com]
- 2. Triacetonamine | 826-36-8 [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scirp.org [scirp.org]
Triacetonamine Monohydrate: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of triacetonamine monohydrate, specifically its melting and boiling points. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is utilized.
Introduction
Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone, is a key intermediate in the synthesis of various chemical entities, including hindered amine light stabilizers (HALS) and certain pharmaceutical agents. Its monohydrate form is a common state for this compound under standard laboratory conditions. A thorough understanding of its physical properties, such as melting and boiling points, is critical for its proper handling, purification, and application in further chemical reactions.
Physicochemical Data
The melting and boiling points of triacetonamine and its monohydrate form are summarized in the table below. It is important to note the conditions under which these values were determined, particularly the pressure for the boiling point.
| Property | This compound | Triacetonamine (Anhydrous) |
| Melting Point | 34 - 38 °C | 35 - 43 °C[1] |
| Boiling Point | 102 - 105 °C (at 24 hPa)[2] | ~205 °C (at normal pressure)[1][3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the melting and boiling points of a crystalline hydrate compound like this compound. These protocols are based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[4][5] For a hydrated compound, careful observation is necessary to distinguish between the loss of water of hydration and the true melting of the compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[5]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
-
Calibrated thermometer or digital temperature probe
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, uniform powder. If necessary, gently crush the crystals using a mortar and pestle. The sample should be dry and free-flowing.
-
Capillary Tube Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is known, the apparatus can be heated rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[5]
-
Carefully observe the sample through the magnifying eyepiece.
-
-
Data Recording: Record the temperature at which the first signs of melting are observed (the solid begins to collapse and form a liquid) and the temperature at which the entire sample has completely liquefied. This range is the melting point of the substance. For a hydrate, any changes in the crystalline structure or appearance prior to melting should be noted, as this may indicate the loss of water.
Boiling Point Determination (Under Reduced Pressure)
Since this compound's boiling point is provided at a reduced pressure, a vacuum distillation setup is the appropriate method for its determination. This technique is used for compounds that may decompose at their atmospheric boiling point.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Calibrated thermometer
-
Vacuum source (e.g., vacuum pump)
-
Manometer to measure pressure
-
Heating mantle
-
Boiling chips or a magnetic stirrer
Procedure:
-
Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Sample and Boiling Chips: Place the this compound sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
System Evacuation: Connect the vacuum source to the distillation apparatus and carefully reduce the pressure within the system to the desired level (e.g., 24 hPa), as measured by the manometer.
-
Heating: Begin heating the sample gently using the heating mantle.
-
Observation and Data Recording:
-
Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the temperature at which the refluxing vapor continuously bathes the thermometer bulb.
-
Maintain a steady distillation rate and record the constant temperature reading on the thermometer along with the corresponding pressure from the manometer.
-
Visualized Workflows
The following diagrams illustrate the logical workflow for the synthesis and subsequent physicochemical characterization of a compound such as this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A standard workflow for the physicochemical characterization of a purified chemical compound.
References
The Discovery and Enduring Legacy of Triacetonamine Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone, and its common commercial form, triacetonamine monohydrate, represent a cornerstone in the synthesis of a wide array of commercially significant compounds. From its initial discovery in the late 19th century, this versatile heterocyclic ketone has become an indispensable building block in the production of hindered amine light stabilizers (HALS), pharmaceuticals, and various specialty chemicals. This in-depth technical guide explores the history of this compound, from its first synthesis to the evolution of its production methods, providing detailed experimental protocols and key quantitative data for laboratory and industrial applications.
Discovery and Historical Development
The story of triacetonamine begins with the pioneering work of the German chemist William Heintz in 1874 . In his seminal paper published in Justus Liebigs Annalen der Chemie, Heintz described the synthesis of a novel compound he named "Triacetonamin"[1]. His method was an indirect, two-step process. First, acetone was subjected to a self-condensation reaction to produce phorone (2,6-dimethyl-2,5-heptadien-4-one). In the second step, phorone was reacted with ammonia, leading to the formation of the cyclic ketone, triacetonamine. While groundbreaking, this initial synthesis pathway was relatively inefficient.
A significant advancement in the production of triacetonamine came with the development of a more direct, one-step synthesis from acetone and ammonia. This method, which has been refined over the decades, involves the reaction of acetone with ammonia in the presence of a catalyst. Various catalysts and reaction conditions have been explored to improve the yield and efficiency of this direct synthesis, making it the preferred industrial method today.
Quantitative Data
The physical and chemical properties of triacetonamine and its monohydrate are crucial for its handling, storage, and application in synthesis. The following tables summarize key quantitative data for both forms.
Table 1: Properties of Triacetonamine (Anhydrous)
| Property | Value |
| CAS Number | 826-36-8 |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| Appearance | Colorless or white solid |
| Melting Point | 43 °C |
| Boiling Point | 205 °C |
| Density | 0.882 g/cm³ |
| Solubility | Moderately soluble in water; soluble in most organic solvents |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 10581-38-1 |
| Molecular Formula | C₉H₁₉NO₂ |
| Molecular Weight | 173.25 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 58-60 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in water, ethanol, and acetone |
Experimental Protocols
The synthesis of triacetonamine has evolved significantly since its discovery. Below are detailed methodologies for both the historical and modern synthesis routes.
Heintz's Synthesis from Phorone and Ammonia (Historical Method)
This protocol is based on the principles described in Heintz's original work.
Materials:
-
Phorone (2,6-dimethyl-2,5-heptadien-4-one)
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Hydrochloric acid (for purification, optional)
-
Sodium hydroxide (for purification, optional)
Procedure:
-
In a sealed reaction vessel, dissolve phorone in ethanol.
-
Add an excess of aqueous ammonia to the solution.
-
Heat the mixture under pressure at a temperature of 100-120 °C for several hours.
-
After cooling, the excess ammonia and ethanol are removed by distillation.
-
The resulting crude triacetonamine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
-
To form the hydrochloride salt, the crude product is dissolved in a suitable solvent (e.g., ether) and treated with hydrochloric acid. The precipitated salt is then filtered and can be recrystallized.
-
The free base can be regenerated by treating the hydrochloride salt with a strong base, such as sodium hydroxide.
Direct Synthesis from Acetone and Ammonia (Modern Method)
This protocol describes a common laboratory-scale direct synthesis of triacetonamine.
Materials:
-
Acetone
-
Ammonia gas or aqueous ammonia (28-30%)
-
Calcium chloride (or another suitable catalyst, e.g., ammonium chloride)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a stirrer and a gas inlet tube (if using ammonia gas), place acetone and the catalyst (e.g., calcium chloride).
-
Cool the flask in an ice bath.
-
Slowly bubble ammonia gas through the acetone or add aqueous ammonia dropwise while maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several days (the reaction time can vary significantly depending on the catalyst and temperature).
-
The reaction mixture is then made alkaline by the addition of a concentrated sodium hydroxide solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed by rotary evaporation.
-
The crude triacetonamine is purified by vacuum distillation. The monohydrate can be obtained by crystallization from water.
Evolution of Synthesis
The progression from an indirect, multi-step synthesis to a more efficient, direct catalytic process marks a significant development in the history of triacetonamine production. This evolution was driven by the increasing industrial demand for this key intermediate.
Caption: Evolution of Triacetonamine Synthesis.
Conclusion
From its discovery by William Heintz to its current status as a high-volume industrial chemical, this compound has had a profound impact on various fields of chemistry. Its unique structure and reactivity have made it an essential precursor for a wide range of products, most notably hindered amine light stabilizers that protect countless materials from degradation. The continuous refinement of its synthesis underscores the enduring importance of this foundational molecule in both academic research and industrial applications. The detailed data and protocols provided in this guide aim to support researchers and professionals in leveraging the full potential of this versatile compound.
References
Triacetonamine Monohydrate: A Core Chemical Intermediate for Researchers and Drug Development Professionals
An In-depth Technical Guide
Triacetonamine monohydrate, systematically known as 2,2,6,6-tetramethyl-4-piperidone monohydrate, is a pivotal chemical intermediate with extensive applications in the synthesis of pharmaceuticals and polymer stabilizers. Its unique sterically hindered amine structure makes it a valuable building block for a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key reactions, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1. This data is crucial for handling, storage, and the selection of appropriate analytical techniques.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇NO·H₂O |
| Molecular Weight | 173.26 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 59-61 °C[1] |
| Boiling Point | 105-105 °C at 18 mmHg[1] |
| Density | 0.882 g/cm³[1] |
| Solubility | Soluble in water, acetone, ethanol, ether, and chloroform. Insoluble in petroleum ether. |
| Flash Point | 73 °C[1] |
| CAS Number | 10581-38-1[2] |
Synthesis of this compound
The industrial production of triacetonamine is primarily achieved through the condensation of acetone and ammonia.[3] This process can be performed as a one-pot synthesis or a multi-step process involving the formation and isolation of intermediates like acetonine.[3][4] The one-pot synthesis is generally favored for its simplicity.
Experimental Protocol: One-Pot Synthesis from Acetone and Ammonia
This protocol details a common laboratory-scale synthesis of triacetonamine.
Materials:
-
Acetone
-
Ammonium chloride
-
Calcium chloride (anhydrous)
-
Aqueous ammonia (20%)
-
Silica gel
Procedure:
-
In a suitable reaction vessel, combine acetone and 20% aqueous ammonia.
-
Add ammonium chloride and silica gel to the mixture.
-
Seal the vessel and allow the reaction to proceed at room temperature for an extended period (e.g., several days to weeks), with occasional agitation.[5]
-
Upon completion, filter the resulting mixture to remove solid residues.
-
Distill the filtrate to remove excess acetone and ammonia. The crude triacetonamine will remain as a viscous, oily residue.[5]
-
To the cooled residue, add a small amount of water and cool in an ice bath to induce crystallization of this compound.[5]
-
Isolate the crystals by filtration, wash with cold acetone, and air dry.[5]
Key Reaction Parameters and Yields:
The yield and purity of triacetonamine are highly dependent on reaction conditions such as temperature, pressure, reaction time, and the choice of catalyst.
Table 2: Influence of Reaction Parameters on Triacetonamine Synthesis
| Catalyst | Temperature (°C) | Time (h) | Acetone:Ammonia Molar Ratio | Acetone Conversion (%) | Triacetonamine Selectivity (%) | Reference |
| NKC-9 cation-exchange resin | 60 | Continuous | 6:1 | ~60 | ~67 | [6] |
| Ammonium nitrate | 60-65 | 4 | 7.9:1 | - | - | [3][7] |
| Ammonium chloride | 75-80 | 5 | 7.4:1 | - | 73 (yield) | [7] |
Byproducts: The synthesis of triacetonamine is often accompanied by the formation of several byproducts, including diacetone alcohol, mesityl oxide, phorone, and acetonine.[8][9] Controlling the reaction conditions can help minimize the formation of these impurities.[10]
Key Reactions of Triacetonamine as a Chemical Intermediate
Triacetonamine serves as a versatile precursor for several important classes of compounds, most notably Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl radical TEMPO.
Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol
The reduction of the ketone group in triacetonamine to a hydroxyl group yields 2,2,6,6-tetramethyl-4-piperidinol, a crucial intermediate for many HALS.[11]
Experimental Protocol: Catalytic Hydrogenation of Triacetonamine
Materials:
-
Triacetonamine
-
Hydrogenation catalyst (e.g., 5% Ruthenium on activated carbon, Ru/C)
-
High-pressure hydrogenation autoclave
-
Hydrogen gas
Procedure:
-
Charge the autoclave with distilled triacetonamine and the Ru/C catalyst.[11]
-
Seal the autoclave and purge with nitrogen, then pressurize with hydrogen to the desired pressure.
-
Heat the mixture to approximately 80°C with stirring. The reaction is exothermic, and the temperature may rise to around 130°C. Maintain this temperature until hydrogen uptake ceases.[11]
-
After the reaction is complete, cool the autoclave and filter the molten product to remove the catalyst. The resulting product is 2,2,6,6-tetramethyl-4-piperidinol.[11]
A continuous process for this hydrogenation has also been developed using a CuCrSr/Al₂O₃ catalyst, achieving nearly complete conversion of triacetonamine and over 97% selectivity for 2,2,6,6-tetramethyl-4-piperidinol at 120 °C.[12]
Reductive Amination
Reductive amination of triacetonamine with primary amines is a key step in the synthesis of various HALS.[1]
Experimental Protocol: Reductive Amination with n-Butylamine
Materials:
-
Triacetonamine
-
n-Butylamine
-
Cu-Cr-La/γ-Al₂O₃ catalyst
-
Hydrogen gas
Procedure:
-
The reductive amination is typically carried out in a fixed-bed reactor over a suitable catalyst like Cu-Cr-La/γ-Al₂O₃.
-
A mixture of triacetonamine and n-butylamine is passed through the reactor in the presence of hydrogen at an elevated temperature and pressure.
-
The use of a La-doped Cu-Cr/γ-Al₂O₃ catalyst has been shown to provide high selectivity and a longer catalyst lifetime, with yields of N-butyl-2,2,6,6-tetramethyl-4-piperidinamine reaching 94%.[1]
Spectroscopic Data
The structural elucidation of triacetonamine and its derivatives relies on various spectroscopic techniques.
Table 3: Spectroscopic Data for Triacetonamine
| Technique | Observed Signals |
| ¹H NMR | Signals corresponding to the four equivalent methyl groups and the two equivalent methylene groups. The N-H proton of the piperidine ring also gives a characteristic signal.[13] |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon, the quaternary carbons bearing the methyl groups, the methylene carbons, and the methyl carbons.[14] |
| FTIR | A strong absorption band for the C=O stretching vibration of the ketone group. A characteristic stretching vibration for the N-H group of the secondary amine.[13] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic routes involving triacetonamine.
Conclusion
This compound is an indispensable intermediate in modern organic synthesis, particularly for the production of high-performance polymer stabilizers and as a scaffold for pharmaceutical compounds. A thorough understanding of its synthesis, reaction pathways, and the control of byproduct formation is essential for its efficient utilization in research and industrial applications. The detailed protocols and data presented in this guide offer a solid foundation for professionals working with this versatile chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride | 2291-59-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3959298A - Process for preparing triacetonamine - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. asianpubs.org [asianpubs.org]
- 7. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 8. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]
- 9. US10807954B2 - Method for preparing triacetone amine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. 2,2,6,6-Tetramethyl-4-piperidone Hydrate|CAS 10581-38-1 [benchchem.com]
- 14. Triacetonamine(826-36-8) 13C NMR spectrum [chemicalbook.com]
Methodological & Application
Synthesis of Triacetonamine Monohydrate for Hindered Amine Light Stabilizers (HALS)
Introduction
Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) is a pivotal chemical intermediate in the industrial synthesis of Hindered Amine Light Stabilizers (HALS). HALS are essential additives used to protect polymers and plastics from degradation caused by exposure to light and heat.[1][2] Triacetonamine also serves as a precursor for the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), a versatile oxidizing agent in organic synthesis.[3] The monohydrate form is often isolated from aqueous synthesis conditions. This document provides detailed application notes and protocols for the synthesis of triacetonamine monohydrate, targeting researchers, scientists, and professionals in drug development and polymer chemistry.
Reaction Principle
The synthesis of triacetonamine is primarily achieved through the condensation reaction of acetone and ammonia.[4] This reaction can be catalyzed by various acidic and Lewis acid catalysts. The overall reaction proceeds through the formation of intermediates like diacetone alcohol and acetonine.[5][6] The process can be performed as a one-pot synthesis, which is common for industrial production due to its simplicity, or as a multi-step process that may offer higher purity.[4]
Data Presentation
Table 1: Comparison of One-Pot vs. Multi-Step Synthesis of Triacetonamine
| Parameter | One-Pot Synthesis | Multi-Step Synthesis (via Acetonine) |
| Primary Reactants | Acetone, Ammonia | Acetone, Ammonia (for intermediate formation) |
| Key Intermediates | None (direct conversion) | Acetonine |
| Typical Catalysts | CaCl₂, NH₄Cl, NH₄NO₃, Cation-exchange resins[4][7] | Acid catalysts (for conversion of acetonine)[5] |
| General Reaction Time | 4-20 hours[4] | Can exceed 20-30 hours in total[4] |
| Yield | 68-76% (with respect to converted acetone)[4][8] | Over 85% from acetonine intermediate[4] |
| Purity | 89.2% (hydrate) to 99% (distilled)[4][8] | High purity achievable after isolation[4] |
Table 2: Exemplary Reaction Conditions for One-Pot Synthesis
| Catalyst | Reactant Ratio (Acetone:Ammonia) | Temperature (°C) | Pressure | Reaction Time (hours) | Yield | Reference |
| Ammonium Chloride | 20:1 to 4:1 (molar) | 50 - 120 | 1 - 50 atm | 2 - 8 | 73% (converted acetone) | [8] |
| Ammonium Chloride | - | 55 | - | 10 | - | [9] |
| Ammonium Bromide | - | 44 | - | 15 | - | [10] |
| Calcium Chloride | - | 50 | - | 72 | 56.7% | [9] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Triacetonamine using Ammonium Chloride Catalyst
This protocol is based on a common laboratory-scale synthesis of triacetonamine.
Materials:
-
Acetone (technical grade)
-
Ammonium chloride (NH₄Cl)
-
Calcium chloride (CaCl₂, anhydrous pellets)
-
Methanol (optional)
-
Hydrochloric acid (HCl, concentrated) or Sulfuric acid (H₂SO₄, concentrated)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Diethyl ether or other suitable extraction solvent
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Gas inlet tube
-
Thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a condenser, a gas inlet (optional, for ammonia gas), a thermometer, and a magnetic stirrer, add 63.2 mL of technical acetone and 15 mL of methanol.[9] To this, add 2.2 g of freshly recrystallized and dried ammonium chloride and 1 g of calcium chloride pellets.[9]
-
Ammonia Introduction (if applicable): If using gaseous ammonia, saturate the acetone/methanol mixture by bubbling ammonia gas through it for approximately 3 hours at a controlled rate, while maintaining the temperature below 15°C using an ice bath.[9]
-
Reaction: Heat the reaction mixture to 55°C in an oil bath and maintain this temperature for 10 hours.[9] The solution will typically turn from colorless to a light yellow and then to a dark red color.[9]
-
Work-up and Isolation:
-
After cooling the reaction mixture, the excess acetone can be removed by distillation.[9]
-
Acidification: To the residue, cautiously add concentrated sulfuric acid or hydrochloric acid to precipitate the product as its salt.[9] This method is reported to be effective for isolation.[9]
-
Alternative Extraction: Alternatively, after removing excess acetone, add water and a suitable organic solvent like diethyl ether. Neutralize the mixture with a base such as sodium hydroxide or sodium carbonate until alkaline.[11]
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude triacetonamine.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like anhydrous diethyl ether to yield white crystals of this compound.[9]
Visualizations
Caption: Workflow for the synthesis of triacetonamine.
References
- 1. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. US3959298A - Process for preparing triacetonamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. prepchem.com [prepchem.com]
- 11. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Use of Triacetonamine Monohydrate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetonamine monohydrate, chemically known as 2,2,6,6-tetramethyl-4-piperidone monohydrate, is a versatile and pivotal building block in the landscape of pharmaceutical synthesis.[1] Its sterically hindered piperidine scaffold is a key structural motif in a variety of biologically active molecules.[2] This intermediate is instrumental in the development of a range of therapeutic agents, including but not limited to, antihypertensives, antiarrhythmics, antivirals, analgesics, and potential anticancer compounds. The reactivity of its ketone and secondary amine functionalities allows for diverse chemical modifications, making it an ideal starting material for constructing complex molecular architectures.[3]
These application notes provide detailed protocols for the synthesis of pharmaceutical lead compounds utilizing this compound and its derivatives, offering a practical guide for researchers in drug discovery and development.
Application Note 1: Synthesis of a Curcumin-Inspired Antihypertensive Agent
This protocol details the synthesis of a (3E,5E)-1-acyl-3,5-bis(substituted-benzylidene)piperidin-4-one, a curcumin-inspired compound with potential antihypertensive properties. The synthesis utilizes a 4-piperidone core, analogous to triacetonamine, to construct the central heterocyclic scaffold.
Experimental Protocol
Step 1: Synthesis of 3,5-bis(substituted-benzylidene)-4-piperidone Hydrochloride
-
A mixture of 4-piperidone hydrate hydrochloride (1 equivalent) and a substituted aromatic aldehyde (2 equivalents) is prepared in glacial acetic acid.
-
Dry hydrogen chloride gas is bubbled through the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product, the hydrochloride salt of the 3,5-diaryl-methylene-piperidone, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: N-Acylation of the Piperidone Scaffold
-
The synthesized 3,5-bis(substituted-benzylidene)-4-piperidone hydrochloride (1 equivalent) is suspended in a suitable solvent such as dichloromethane (DCM).
-
Triethylamine (TEA) (2.2 equivalents) is added to the suspension to neutralize the hydrochloride salt.
-
The desired acyl chloride (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature for 4-6 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is washed sequentially with 5% aqueous HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final acylated compound.
Quantitative Data
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4d | C₂₄H₂₇NO | 345.48 | 62 | 180-181 |
| 4f | C₂₂H₂₃NO₅ | 381.42 | 81 | 208-209 |
| 4g | C₂₃H₂₅NO₅ | 395.45 | 73 | 212-213 |
| 4o | C₂₃H₂₃N₃O₅ | 421.45 | 79 | 254-255 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of antihypertensive curcumin-inspired compounds.
Application Note 2: Synthesis of a Novel Pyrazolo[4,3-c]pyridine Derivative for Anticancer Evaluation
This protocol outlines the synthesis of a novel pyrazolo[4,3-c]pyridine derivative starting from triacetonamine (2,2,6,6-tetramethylpiperidin-4-one). This class of compounds has shown potential for in vitro anticancer activity.
Experimental Protocol
Step 1: Synthesis of 2-(3,5-Dibenzylidene-2,2,6,6-tetramethyl-piperidin-4-ylidene)hydrazinecarbothioamide
-
A mixture of 2,2,6,6-tetramethyl-4-piperidone (triacetonamine) (0.01 mol), an aromatic aldehyde (e.g., benzaldehyde) (0.02 mol), and thiosemicarbazide (0.01 mol) is prepared.
-
Sodium acetate (1 g) and 20 ml of glacial acetic acid are added to the mixture.
-
The reaction mixture is refluxed for 2 hours.
-
After reflux, the mixture is concentrated under reduced pressure.
-
The concentrated residue is poured into cold water, leading to the precipitation of the product.
-
The precipitate is collected by filtration, dried, and crystallized from a suitable solvent (e.g., ethanol/water) to yield the pure product.
Quantitative Data
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| 1a | C₂₄H₂₈N₄S | 420.58 | 91 | 140-142 | Yellow needles |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a pyrazolo[4,3-c]pyridine precursor.
Further Applications and Logical Relationships in Drug Synthesis
This compound serves as a versatile starting point for a variety of pharmaceutical scaffolds. The following diagram illustrates the logical relationships and potential synthetic pathways stemming from this key intermediate.
Caption: Synthetic pathways from triacetonamine to various pharmaceutical classes.
References
Application Notes and Protocols: Triacetonamine Monohydrate as a Precursor for TEMPO Radicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radicals, utilizing triacetonamine monohydrate as a versatile and accessible precursor. Triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone, is a key intermediate in the production of hindered amine light stabilizers and serves as a foundational building block for a range of stable nitroxide radicals.[1] These radicals, including TEMPO and its derivatives, are widely employed as catalysts for selective oxidation reactions in organic synthesis, as radical scavengers, and as probes in biological systems.[2][3]
Introduction
TEMPO and its derivatives are stable organic radicals that find extensive application in both academic research and industrial processes. Their utility stems from the sterically hindered nitroxyl radical moiety, which can participate in controlled oxidation reactions. This compound is an attractive starting material for the synthesis of these valuable compounds due to its commercial availability and the multiple synthetic routes it offers to access a variety of functionalized TEMPO radicals.
This document outlines the synthetic pathways from this compound to three key TEMPO derivatives:
-
4-Oxo-TEMPO (TEMPONE): Synthesized through the direct oxidation of triacetonamine.
-
4-Hydroxy-TEMPO (TEMPOL): Produced via a two-step process involving the reduction of the ketone functionality of triacetonamine, followed by oxidation of the secondary amine.[4]
-
TEMPO: Obtained by the complete reduction of the ketone in triacetonamine to a methylene group, followed by oxidation of the piperidine nitrogen.
Synthetic Pathways from this compound
The conversion of this compound to various TEMPO radicals involves distinct chemical transformations, primarily focused on the functionalization of the C4-ketone and the N1-amine of the piperidine ring.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of 4-Oxo-TEMPO, 4-Hydroxy-TEMPO, and TEMPO from this compound.
Protocol 1: Synthesis of 4-Oxo-TEMPO (TEMPONE)
This protocol describes the direct oxidation of the secondary amine in triacetonamine to form the nitroxyl radical, 4-oxo-TEMPO.
Workflow for the Synthesis of 4-Oxo-TEMPO
Materials:
-
2,2,6,6-tetramethylpiperidin-4-one (Triacetonamine)
-
Sodium bicarbonate (NaHCO3)
-
Acetic acid
-
35% Hydrogen peroxide (H2O2)
-
Dichloromethane (DCM)
-
10% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
-
Methanol (MeOH)
Procedure: [5]
-
In a round-bottom flask, dissolve 18.5 g (119.18 mmol) of triacetonamine in a mixture of water and methanol.
-
In a separate container, prepare a solution of 1.05 g (12.5 mmol) of NaHCO3 and 0.2 g (3.33 mmol) of acetic acid in 5 mL of water.
-
Add the NaHCO3/acetic acid solution to the triacetonamine solution.
-
Heat the reaction mixture to 60°C in an oil bath.
-
Slowly add 17.93 mL (208.57 mmol) of 35% H2O2 dropwise over 3 hours, maintaining the temperature between 55 and 65°C.
-
After the addition is complete, continue stirring for another hour at 60°C.
-
Cool the flask to room temperature and add 10 mL of water, followed by 25 mL of DCM.
-
Adjust the pH to 2 with 10% HCl.
-
Separate the layers and extract the aqueous phase with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-oxo-TEMPO.
-
Purify the product by column chromatography.
| Parameter | Value |
| Reactant | Triacetonamine |
| Oxidizing Agent | Hydrogen Peroxide |
| Catalyst | NaHCO3 / Acetic Acid |
| Solvent | Water / Methanol |
| Reaction Temperature | 55 - 65 °C |
| Reaction Time | ~4 hours |
| Typical Yield | Not explicitly stated, but the procedure is effective. |
Protocol 2: Synthesis of 4-Hydroxy-TEMPO (TEMPOL)
This synthesis involves a two-step process: the reduction of triacetonamine to 2,2,6,6-tetramethylpiperidin-4-ol, followed by the oxidation of the secondary amine to the nitroxyl radical.
Workflow for the Synthesis of 4-Hydroxy-TEMPO
Step 1: Reduction of Triacetonamine to 2,2,6,6-Tetramethylpiperidin-4-ol
Materials:
-
4-oxo-2,2,6,6-tetramethylpiperidine (Triacetonamine)
-
Ruthenium on active charcoal (Ru/C) catalyst
-
Hydrogen gas (H2)
Procedure (Catalytic Hydrogenation): [3]
-
Charge a hydrogenation autoclave with 100 g of distilled triacetonamine and 1 g of 5% Ru/C.
-
Flush the apparatus with H2 and then establish the desired hydrogen pressure.
-
Start the hydrogenation at 80°C. The temperature will rise to approximately 130°C; maintain this temperature.
-
Once hydrogen uptake ceases, filter the catalyst from the hot melt. The resulting product is 4-hydroxy-2,2,6,6-tetramethylpiperidine.
| Parameter | Value |
| Reactant | Triacetonamine |
| Reducing Agent | H2 |
| Catalyst | Ru/C |
| Solvent | None (melt) |
| Reaction Temperature | 80 - 130 °C |
| Hydrogen Pressure | 150 - 200 bar (for continuous process) |
| Typical Yield | >99% |
Step 2: Oxidation of 2,2,6,6-Tetramethylpiperidin-4-ol to 4-Hydroxy-TEMPO
A general procedure for the oxidation of the secondary amine to a nitroxyl radical can be adapted from the synthesis of TEMPO.
Materials:
-
2,2,6,6-Tetramethylpiperidin-4-ol
-
Sodium tungstate dihydrate (Na2WO4·2H2O)
-
30% Hydrogen peroxide (H2O2)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Procedure (Adapted from TEMPO synthesis): [6]
-
Dissolve 2,2,6,6-tetramethylpiperidin-4-ol (1 equivalent) in deionized water.
-
Add sodium tungstate dihydrate (0.02 equivalents) and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise, keeping the internal temperature below 10°C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Cool the mixture and quench excess H2O2 with saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 4-Hydroxy-TEMPO.
-
Purify by column chromatography or sublimation.
| Parameter | Value |
| Reactant | 2,2,6,6-Tetramethylpiperidin-4-ol |
| Oxidizing Agent | Hydrogen Peroxide |
| Catalyst | Sodium Tungstate |
| Solvent | Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 85-95% (based on similar oxidations) |
Protocol 3: Synthesis of TEMPO
This synthesis involves the complete reduction of the ketone in triacetonamine to a methylene group to form 2,2,6,6-tetramethylpiperidine, followed by oxidation.
Workflow for the Synthesis of TEMPO from Triacetonamine
Step 1: Wolff-Kishner Reduction of Triacetonamine to 2,2,6,6-Tetramethylpiperidine
Materials:
-
Triacetonamine
-
Hydrazine hydrate
-
High-boiling solvent (e.g., diethylene glycol)
-
Alkali (e.g., KOH)
Procedure: [2]
-
Mix triacetonamine with 1.5 to 3 molar equivalents of hydrazine hydrate with stirring to form the hydrazone.
-
Continuously add the resulting hydrazone solution to a distillation column base containing a high-boiling solvent and an alkali at 160° to 200° C.
-
The 2,2,6,6-tetramethylpiperidine formed is distilled off as an azeotrope.
-
Separate the organic phase from the collected distillate.
| Parameter | Value |
| Reactant | Triacetonamine |
| Reducing Agent | Hydrazine Hydrate |
| Solvent | High-boiling solvent |
| Reaction Temperature | 160 - 200 °C |
| Typical Yield | >90% |
Step 2: Oxidation of 2,2,6,6-Tetramethylpiperidine to TEMPO
Materials:
-
2,2,6,6-Tetramethylpiperidine
-
Sodium tungstate dihydrate (Na2WO4·2H2O)
-
30% Hydrogen peroxide (H2O2)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Procedure: [6]
-
In a round-bottom flask, dissolve 2,2,6,6-tetramethylpiperidine (1 equivalent) in deionized water.
-
Add sodium tungstate dihydrate (0.02 equivalents) and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture in an ice bath and quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate until bubbling ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude TEMPO.
-
The crude TEMPO, an orange-red solid, can be purified by either column chromatography or sublimation.
| Parameter | Value |
| Reactant | 2,2,6,6-Tetramethylpiperidine |
| Oxidizing Agent | Hydrogen Peroxide |
| Catalyst | Sodium Tungstate |
| Solvent | Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 85-95% |
Conclusion
This compound is a versatile and cost-effective precursor for the synthesis of a variety of TEMPO radicals. The protocols outlined in this document provide robust methods for accessing 4-oxo-TEMPO, 4-hydroxy-TEMPO, and the parent TEMPO radical. These compounds are invaluable tools for researchers in organic synthesis, materials science, and drug development, enabling a wide range of chemical transformations and applications. The choice of synthetic route will depend on the desired final product and the available laboratory resources. Careful adherence to the experimental procedures will ensure the successful preparation of these important nitroxide radicals.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. US5663351A - Process for the continuous preparation of 2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]
- 3. US5068335A - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]
- 4. Triacetonamine - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Triacetonamine Monohydrate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone, is a pivotal intermediate in the synthesis of a wide range of valuable compounds. Its monohydrate form is frequently used in various chemical reactions. This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of triacetonamine monohydrate. It is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science. Triacetonamine is a precursor to Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), both of which have significant industrial and academic applications.
Synthesis of this compound
The synthesis of triacetonamine is primarily achieved through the condensation of acetone and ammonia. Two common methodologies are the direct one-pot synthesis and a multi-step process involving the isolation of an acetonine intermediate.
Protocol 1: One-Pot Synthesis from Acetone and Ammonia
This protocol outlines a batch process for the synthesis of triacetonamine using an ammonium salt catalyst in an autoclave.
Experimental Protocol:
-
Reactor Setup: Charge a 90 L steel autoclave with 56.0 kg of acetone and 990 g of ammonium nitrate at room temperature.
-
Ammonia Addition: Seal the autoclave and introduce 2.24 kg of ammonia gas into the mixture.
-
Reaction: Heat the reaction mixture to 65°C while stirring and maintain this temperature for six hours.
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Workup: Discharge the crude product (approximately 59 kg) for subsequent purification. The workup typically involves neutralization of the catalyst (e.g., with NaOH), removal of excess acetone by distillation, and purification of the triacetonamine.[1]
-
Purification: Triacetonamine can be purified by vacuum distillation or by crystallization of its hydrate. For crystallization, the crude product is concentrated, and water is added to precipitate this compound, which is then isolated by filtration.
Protocol 2: Multi-Step Synthesis via Acetonine Intermediate
This method involves the formation of acetonine (2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine) as an intermediate, which is then converted to triacetonamine.
Experimental Protocol:
Step 1: Synthesis of Acetonine
-
Detailed protocols for the synthesis of the acetonine intermediate can be complex and are described in various patents. The general principle involves the reaction of acetone with ammonia under specific conditions to favor the formation of acetonine.
Step 2: Conversion of Acetonine to Triacetonamine
-
Reaction Setup: In a suitable reaction vessel, dissolve the isolated acetonine in a solvent such as acetone or methanol.[2]
-
Catalyst Addition: Add at least 12.5 mol% of an acid catalyst (e.g., p-toluenesulfonic acid) relative to the acetonine.[2]
-
Water Addition: Add water to the reaction mixture. The molar ratio of acetonine to water can range from 1:1 to 1:5.[2]
-
Reaction Conditions: Stir the reaction mixture at a temperature between 0°C and 110°C. Optimal temperatures are often in the range of 0°C to 65°C.[2]
-
Isolation: After the reaction is complete, triacetonamine can be isolated by distillation under reduced pressure or by forming a salt and isolating it as a hydrate.[2] A yield of over 85% from the acetonine intermediate can be achieved.
Quantitative Data for Synthesis
| Parameter | One-Pot Synthesis | Multi-Step Synthesis (from Acetonine) | Source |
| Starting Materials | Acetone, Ammonia | Acetonine, Water | [1][2] |
| Catalyst | Ammonium Nitrate | Acid Catalyst (e.g., p-toluenesulfonic acid) | [1][2] |
| Reaction Temperature | ~65°C | 0 - 110°C | [1][2] |
| Reaction Time | ~6 hours | 4 - 20 hours | [1] |
| Typical Yield | 68-76% (with respect to converted acetone) | >85% | [1] |
| Purity | 89.2% (hydrate) to 99% (distilled) | High purity achievable after purification | [1] |
Reactions of this compound
This compound is a versatile starting material for the synthesis of various important compounds.
Protocol 3: Synthesis of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl)
TEMPO is a stable nitroxyl radical widely used as a catalyst in organic oxidation reactions. It is synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine, which is obtained from triacetonamine.
Step 1: Reduction of Triacetonamine to 2,2,6,6-Tetramethyl-4-piperidinol
-
The ketone group of triacetonamine can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride.
Step 2: Deoxygenation to 2,2,6,6-Tetramethylpiperidine
-
The resulting alcohol is then typically converted to the corresponding halide or tosylate and subsequently reduced to 2,2,6,6-tetramethylpiperidine.
Step 3: Oxidation to TEMPO
-
Reaction Setup: In a round-bottom flask, dissolve 2,2,6,6-tetramethylpiperidine (1 equivalent) in deionized water.
-
Catalyst Addition: Add sodium tungstate dihydrate (0.02 equivalents) and stir until dissolved.
-
Oxidation: Cool the mixture to 0°C in an ice bath and slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise, maintaining the internal temperature below 10°C.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane.
-
Purification: The crude TEMPO can be purified by column chromatography on silica gel or by sublimation to yield an orange-red solid.[3]
Protocol 4: Reductive Amination of Triacetonamine
Reductive amination is a powerful method to introduce an amino group at the C4 position of the piperidine ring.
Experimental Protocol:
-
Imine Formation: Triacetonamine is reacted with a primary amine (e.g., n-butylamine) in a suitable solvent (e.g., ethanol) to form an imine intermediate. This step may be catalyzed by an acid.
-
Reduction: A reducing agent, such as sodium borohydride, is added to the reaction mixture to reduce the imine to the corresponding secondary amine.[4][5] The reducing agent is typically added after the imine formation is complete.[5]
-
Workup: The reaction is quenched, and the product is isolated by extraction and purified by distillation or chromatography.
Analytical Characterization
Spectroscopic Data
The structure and purity of triacetonamine are confirmed by various spectroscopic methods.
| Technique | Observed Peaks/Signals | Source |
| ¹H NMR | Spectra available, shows characteristic peaks for the methyl and methylene protons of the piperidine ring. | [6] |
| ¹³C NMR | A peak at ~210 ppm is characteristic of the ketone carbonyl carbon. | |
| FTIR | A strong absorption band around 1715 cm⁻¹ corresponds to the C=O stretching vibration. | |
| Mass Spectrometry | The molecular ion peak is observed at m/z = 155. | [7] |
Visualizations
Experimental Workflow: Synthesis of Triacetonamine
Caption: Workflow for the synthesis and purification of triacetonamine.
Signaling Pathway: Key Reactions of Triacetonamine
Caption: Key synthetic transformations starting from triacetonamine.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gctlc.org [gctlc.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Triacetonamine(826-36-8) 1H NMR spectrum [chemicalbook.com]
- 7. 2,2,6,6-Tetramethyl-4-piperidone Hydrate|CAS 10581-38-1 [benchchem.com]
Triacetonamine Monohydrate: A Versatile Intermediate in Agrochemical Development
Introduction
Triacetonamine monohydrate, chemically known as 2,2,6,6-tetramethyl-4-piperidone monohydrate, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide range of chemical products.[1][2][3] While it is extensively used in the pharmaceutical industry and for the production of polymer stabilizers, its role in agrochemical development is significant, primarily as a building block for creating more complex molecules like herbicides, insecticides, and fungicides.[1][4][5] This document provides detailed application notes and protocols for researchers and scientists on leveraging this compound in the agrochemical sector.
Application Note 1: Synthesis of Hindered Amine Light Stabilizers (HALS) for Agricultural Plastics
Concept
One of the most significant applications of triacetonamine is as a precursor to Hindered Amine Light Stabilizers (HALS).[4][6][7] These stabilizers are critical additives in polymer-based agricultural materials such as greenhouse films, mulch, and netting. They protect the plastic from degradation caused by UV light, thereby extending the material's lifespan and effectiveness.[4][5] The sterically hindered amine structure within HALS is key to its function, as it scavenges free radicals generated by photo-oxidation.[6]
Experimental Protocol: Synthesis of a HALS Precursor (2,2,6,6-Tetramethyl-4-piperidinol)
This protocol outlines the reduction of the ketone group in triacetonamine to an alcohol, a common step in creating HALS derivatives.
Materials:
-
This compound (C₉H₁₇NO·H₂O)
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 10 g of this compound in 100 mL of methanol in a 250 mL round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 1.5 g of sodium borohydride to the solution in small portions over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Quench the reaction by slowly adding 50 mL of distilled water.
-
Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the solid product, 2,2,6,6-tetramethyl-4-piperidinol.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 2,2,6,6-Tetramethyl-4-piperidinol | [4] |
| Typical Yield | 85-95% | General Lab Procedure |
| Melting Point | 130-133 °C | Literature Value |
| Appearance | White crystalline solid | N/A |
Workflow Diagram
Caption: Synthesis workflow for a HALS precursor.
Application Note 2: Synthesis of Nitroxide Radicals for Plant Stress Research
Concept
Triacetonamine is the starting material for synthesizing stable nitroxide radicals, most notably TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy).[6][8] In agrochemical research, TEMPO and its derivatives are valuable tools. They can act as radical scavengers and are used to study oxidative stress in plants, which can be induced by herbicides, drought, or pathogens.[9] Understanding these stress mechanisms is crucial for developing more effective and selective agrochemicals. The stable radical can be monitored using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Experimental Protocol: Synthesis of 4-Hydroxy-TEMPO
This protocol describes the oxidation of the secondary amine in the HALS precursor (synthesized above) to a stable nitroxide radical.
Materials:
-
2,2,6,6-Tetramethyl-4-piperidinol
-
Tungsten-based catalyst (e.g., Sodium Tungstate)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Sodium chloride (brine solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL beaker, dissolve 5 g of 2,2,6,6-tetramethyl-4-piperidinol and 0.1 g of sodium tungstate in 50 mL of distilled water.
-
Stir the mixture vigorously. Slowly add 10 mL of 30% hydrogen peroxide solution dropwise over 20 minutes. An exothermic reaction may occur; maintain the temperature around 25-30°C.
-
Continue stirring at room temperature for 24 hours. The solution will typically turn a reddish-orange color.
-
Transfer the reaction mixture to a separatory funnel and extract three times with 40 mL portions of dichloromethane.
-
Combine the organic layers and wash once with 50 mL of brine solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and remove the dichloromethane using a rotary evaporator. The resulting product is 4-Hydroxy-TEMPO.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,2,6,6-Tetramethyl-4-piperidinol | N/A |
| Product | 4-Hydroxy-TEMPO | [8] |
| Typical Yield | 80-90% | General Lab Procedure |
| Melting Point | 71-74 °C | Literature Value |
| Appearance | Orange-red crystalline solid | N/A |
Conceptual Diagram: Application in Plant Stress
Caption: Use of TEMPO derivatives to study and mitigate oxidative stress.
This compound is a foundational chemical for various applications relevant to agrochemical development.[1] Its primary utility lies not in its direct application but in its role as a versatile precursor for synthesizing functional molecules.[2][5][10] From creating durable, UV-resistant agricultural plastics through HALS to enabling advanced research into plant stress responses with nitroxide radicals, the derivatives of triacetonamine provide significant value to the agricultural sector. The protocols and data presented here offer a starting point for researchers to explore and expand upon these applications.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS#:10581-38-1 | Chemsrc [chemsrc.com]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. unisunchem.com [unisunchem.com]
- 5. Triacetonamine for Polymer and Pharma Industries - Chemical Supplier Unilong [unilongindustry.com]
- 6. researchgate.net [researchgate.net]
- 7. primaryinfo.com [primaryinfo.com]
- 8. Triacetonamine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Protocol for the Reductive Amination of Triacetonamine Monohydrate
Introduction
This application note provides detailed protocols for the reductive amination of triacetonamine monohydrate (2,2,6,6-tetramethylpiperidin-4-one monohydrate) to produce 4-amino-2,2,6,6-tetramethylpiperidine. This transformation is a crucial step in the synthesis of various specialty chemicals, including hindered amine light stabilizers (HALS) and the stable radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) and its derivatives, which are widely used as catalysts and spin labels. Reductive amination is a chemical process that converts a carbonyl group to an amine through an intermediate imine.[1] This document outlines two primary methods: a high-pressure catalytic hydrogenation suitable for industrial-scale production and a laboratory-scale procedure using borohydride reagents, which is more amenable to research and development settings.
Reaction Principle
The reductive amination of triacetonamine involves two key steps that can be performed in a single pot. First, the ketone functionality of triacetonamine reacts with an ammonia source to form an intermediate imine. Subsequently, this imine is reduced to the corresponding primary amine, 4-amino-2,2,6,6-tetramethylpiperidine. The equilibrium of the initial imine formation is driven forward by the in-situ reduction of the imine.
Data Presentation: Comparison of Protocols
The following table summarizes the key quantitative parameters for the different reductive amination protocols of triacetonamine.
| Parameter | Protocol 1: High-Pressure Catalytic Hydrogenation | Protocol 2: Laboratory-Scale Borohydride Reduction |
| Scale | Industrial | Laboratory |
| Ammonia Source | Anhydrous Ammonia (liquid) | Ammonium Acetate |
| Reducing Agent | Hydrogen Gas (H₂) | Sodium Cyanoborohydride (NaBH₃CN) |
| Catalyst | Hydrogenation catalyst (e.g., Cobalt-based) | None (reagent-based reduction) |
| Solvent | None (neat) or organic solvent | Methanol/Dichloromethane mixture |
| Temperature | 120-220 °C[2][3] | Room Temperature |
| Pressure | 150-500 bar[2][3] | Atmospheric Pressure |
| Reaction Time | Continuous or several hours (batch) | 6 days |
| Yield | ~95%[2] | Not explicitly stated for this specific reaction, but generally moderate to high for this method. |
Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation
This protocol is adapted from industrial processes and is suitable for large-scale synthesis. It requires specialized high-pressure equipment.
Materials:
-
Triacetonamine (TAA)
-
Cobalt-based hydrogenation catalyst
-
Anhydrous liquid ammonia
-
Hydrogen gas
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
Charge the autoclave with triacetonamine and the hydrogenation catalyst. For example, 155 g of triacetonamine and 15 g of a cobalt-based catalyst can be used.[3]
-
Seal the autoclave and purge with an inert gas, such as nitrogen.
-
Introduce liquid ammonia into the autoclave. A significant excess of ammonia is typically used. For instance, 500 ml of liquid ammonia can be added.[3]
-
Pressurize the autoclave with hydrogen gas to an initial pressure of approximately 100 bar.[3]
-
Heat the reaction mixture to the desired temperature, typically between 120-220°C, while stirring.[2][3]
-
Increase the hydrogen pressure to the final reaction pressure, for example, 300 bar, and maintain it throughout the reaction by feeding more hydrogen as it is consumed.[3]
-
After the hydrogen uptake ceases, maintain the temperature and pressure for an additional hour to ensure complete reaction.[3]
-
Cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.
-
Open the autoclave and recover the crystalline product.
-
The crude product can be purified by distillation or recrystallization.
Protocol 2: Laboratory-Scale Reductive Amination using Sodium Cyanoborohydride
This protocol is a representative procedure for a laboratory-scale synthesis and utilizes common chemical reagents and standard laboratory equipment.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Dichloromethane for extraction
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol and dichloromethane.
-
Add a significant molar excess of ammonium acetate to the solution. Ammonium acetate serves as the ammonia source.
-
Add sodium cyanoborohydride to the reaction mixture.
-
Stir the reaction mixture at room temperature for an extended period, for example, 6 days. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, concentrate the mixture in vacuo using a rotary evaporator to remove the solvents.
-
Dilute the residue with dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove inorganic salts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-amino-2,2,6,6-tetramethylpiperidine.
-
The crude product can be further purified by column chromatography on silica gel or by distillation.
Visualizations
Signaling Pathway of Reductive Amination```dot
Caption: Workflow for laboratory-scale synthesis.
References
Application Notes and Protocols: ¹H and ¹³C NMR Analysis of Triacetonamine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of triacetonamine monohydrate. It includes tabulated spectral data, comprehensive experimental protocols, and a visual representation of the analytical workflow.
Introduction
This compound, also known as 2,2,6,6-tetramethyl-4-piperidone monohydrate, is a versatile chemical intermediate used in the synthesis of pharmaceuticals and hindered amine light stabilizers (HALS). Its structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is a primary analytical technique for the unambiguous structural confirmation and purity determination of this compound. Due to the molecule's symmetry, the NMR spectra are relatively straightforward to interpret.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These values are based on typical ranges for similar chemical environments and may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Protons (-CH₃) | ~1.2 | Singlet | 12H |
| Methylene Protons (-CH₂-) | ~2.4 | Singlet | 4H |
| Amine Proton (-NH-) | Variable | Broad Singlet | 1H |
| Water Proton (H₂O) | Variable | Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~210 |
| Quaternary Carbons (-C(CH₃)₂) | ~60 |
| Methylene Carbons (-CH₂-) | ~56 |
| Methyl Carbons (-CH₃) | ~28 |
Experimental Protocols
This section details the necessary steps for preparing a sample of this compound for NMR analysis and the typical parameters for data acquisition.
3.1. Sample Preparation
A properly prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Cotton or glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Filtration: To remove any particulate matter, which can adversely affect the spectral resolution, filter the solution. Place a small plug of cotton or glass wool into a Pasteur pipette and transfer the sample solution through the filter into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
3.2. NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Application Note: Characterization of Triacetonamine Monohydrate using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) is a pivotal intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS) and various active pharmaceutical ingredients (APIs).[1] The hydration state of APIs can significantly influence their physicochemical properties, including solubility, dissolution rate, and stability. Therefore, accurate characterization of the hydrated forms, such as triacetonamine monohydrate, is critical in drug development and quality control. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique well-suited for the identification and characterization of hydrates in pharmaceutical compounds.[2]
This application note provides a detailed protocol and data interpretation guide for the characterization of this compound using FTIR spectroscopy.
Principle of FTIR Spectroscopy for Hydrate Characterization
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the different functional groups and chemical bonds within a molecule. For hydrated compounds, FTIR is particularly useful for identifying the presence of water molecules through their characteristic vibrational modes:
-
O-H Stretching: Water molecules exhibit strong, broad absorption bands in the region of 3600-3200 cm⁻¹ due to symmetric and asymmetric stretching of the O-H bonds. The broadness of these peaks is a result of hydrogen bonding.
-
H-O-H Bending (Scissoring): A characteristic bending vibration for water typically appears in the 1650-1600 cm⁻¹ region.
The presence and position of these bands, along with shifts in the vibrational frequencies of other functional groups in the host molecule, provide definitive evidence of hydration. In this compound, the water molecule is known to form hydrogen bonds with the carbonyl (C=O) group and the amine (N-H) proton, which can lead to shifts in their respective absorption frequencies compared to the anhydrous form.[2]
Experimental Protocol
This protocol outlines the procedure for acquiring an FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples and requires minimal sample preparation.
Apparatus:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula and cleaning swabs.
-
Isopropanol or ethanol for cleaning the ATR crystal.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply firm and consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the FTIR spectrum of the sample over a wavenumber range of 4000-400 cm⁻¹.
-
To achieve a good signal-to-noise ratio, co-add a sufficient number of scans (typically 16-32 scans).
-
Set the spectral resolution to 4 cm⁻¹.
-
After data acquisition, clean the ATR crystal and the pressure clamp tip thoroughly.
Data Presentation and Interpretation
The FTIR spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description of Peak |
| O-H Stretch (water) | 3600 - 3200 | Broad and strong, indicative of hydrogen-bonded water. |
| N-H Stretch (amine) | 3400 - 3250 | Medium to weak, may overlap with the O-H stretch. |
| C-H Stretch (methyl/methylene) | 2985 - 2842 | Strong, multiple sharp peaks.[3] |
| C=O Stretch (ketone) | ~1715 | Strong and sharp. May be shifted to a lower wavenumber compared to the anhydrous form due to hydrogen bonding with water. |
| H-O-H Bend (water) | 1650 - 1600 | Medium to weak, confirms the presence of water. |
| N-H Bend (amine) | 1650 - 1580 | Medium, may overlap with the H-O-H bending vibration. |
| C-N Stretch (amine) | 1250 - 1020 | Medium to weak. |
Interpretation of Key Features:
-
The presence of a broad absorption band in the 3600-3200 cm⁻¹ region and a band around 1630 cm⁻¹ are strong indicators of the presence of water of hydration.
-
The C=O stretching frequency in the monohydrate is expected to be at a lower wavenumber compared to anhydrous triacetonamine due to the hydrogen bonding between the carbonyl oxygen and the water molecule. This red shift is a key indicator of the interaction between the host molecule and water.
-
The N-H stretching and bending vibrations may also be influenced by hydrogen bonding with the water molecule.
Visualization of Experimental Workflow and Molecular Vibrations
To aid in understanding the experimental process and the molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for FTIR analysis of this compound.
References
safe handling and storage procedures for triacetonamine monohydrate
Introduction
Triacetonamine monohydrate, also known as 2,2,6,6-tetramethyl-4-piperidone monohydrate, is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, pesticides, and polymer photostabilizers.[1][2] It is imperative that researchers, scientists, and drug development professionals handle this compound with the utmost care, adhering to strict safety protocols to mitigate potential hazards. These application notes provide comprehensive procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉NO₂ | [3] |
| Molecular Weight | 173.25 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 35-43 °C (95-109.4 °F) | [4] |
| Boiling Point | 205 °C (401 °F) | [5] |
| Flash Point | 73.2 °C (163.8 °F) | [2] |
| Solubility | Soluble in water, acetone, ethanol, and ether. | [4][5] |
| Stability | Stable under recommended storage conditions. | [4] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The Global Harmonized System (GHS) classifications include:
-
Corrosive to metals (Category 1)[6]
-
Acute toxicity, oral (Category 4)[6]
-
Skin corrosion/irritation (Category 1B)[7]
-
Serious eye damage (Category 1)[7]
-
Skin sensitization (Category 1A)[7]
-
Harmful to aquatic life with long-lasting effects[7]
Signal Word: Danger[7]
Hazard Statements:
-
H290: May be corrosive to metals[6]
-
H302: Harmful if swallowed[6]
-
H314: Causes severe skin burns and eye damage[6]
-
H317: May cause an allergic skin reaction[6]
-
H412: Harmful to aquatic life with long lasting effects[6]
Dust or vapor may have a slight irritant effect on the skin and eyes with prolonged exposure.[4]
Experimental Protocols
1. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles with side-shields.[6]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[4][8]
-
Skin and Body Protection: Wear a lab coat or impervious clothing.[6] A safety shower and eyewash station must be readily accessible.[6]
-
Respiratory Protection: For operations that may generate dust, a full-face particle respirator type N99 (US) or type P2 (EN 143) is recommended.[8]
2. Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid the formation of dust and aerosols.[8]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[7]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in the handling area.[7]
-
Keep away from sources of ignition.[8]
3. Storage Procedures
Proper storage is crucial to maintain the stability and integrity of this compound.
-
General Storage: Keep containers tightly closed in a dry and well-ventilated place.[8] Store locked up.[7]
-
Temperature:
-
Incompatible Materials: Store away from strong oxidizing/reducing agents, strong acids, and strong alkalis.[8] Do not store in metal containers.[9]
4. First Aid Measures
In the event of exposure, immediate medical attention is required.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately.[8][9]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. Call a physician immediately.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.[7][9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[7][8]
5. Spill and Disposal Procedures
-
Spill Containment: Evacuate personnel from the area. Wear appropriate PPE. Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[8]
-
Spill Cleanup: For solid spills, sweep up and shovel the material. Avoid creating dust. Place in a suitable, closed container for disposal.[8] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[6]
-
Disposal: Dispose of contaminated material in accordance with local, state, and federal regulations.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:10581-38-1 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. unisunchem.com [unisunchem.com]
- 5. Triacetonamine | 826-36-8 [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
- 8. biocrick.com [biocrick.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Triacetonamine Monohydrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of triacetonamine monohydrate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of triacetonamine from acetone and ammonia.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Reaction Temperature: The condensation of acetone and ammonia is temperature-sensitive. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote the formation of high-boiling byproducts.[1] | Maintain the reaction temperature within the optimal range of 50°C to 65°C.[1][2] For processes starting from acetonine, a temperature range of 5°C to 40°C is preferred.[3] |
| Incorrect Molar Ratio of Reactants: An improper balance between acetone and ammonia can negatively impact the yield. | An optimal molar ratio of acetone to ammonia is crucial. A ratio of 6:1 has been shown to provide the maximum selectivity for triacetonamine.[1] | |
| Catalyst Inefficiency or Inappropriate Choice: The type and amount of catalyst play a significant role. Some catalysts lead to slow reactions or are highly corrosive.[4][5] | For one-pot synthesis, catalysts like ammonium nitrate or cation-exchange resins are effective.[2][6] When using an acid catalyst with an acetonine intermediate, at least 12.5 mol% based on the acetonine should be used.[3] | |
| Excess Water Content: While water is necessary for the reaction, particularly in the conversion of acetonine, an excessive amount can reduce the final product yield.[3] | The preferred quantity of water is stoichiometric, which is one molar equivalent based on the acid adduct salt of acetonine.[3] The mole ratio of acetonine to water should be maintained between 1:1 and 1:5.[3] | |
| Formation of Multiple Byproducts | Side Reactions: The reaction of acetone and ammonia can produce a variety of byproducts, including diacetone alcohol, mesityl oxide, phorone, and acetonine, which complicates purification.[2][6][7] | Employing a multi-step synthesis via an isolated acetonine intermediate can offer greater control and lead to a higher purity of the final product.[2] Additionally, recycling byproducts by treating the crude product to enrich reactive species can improve overall efficiency.[5][6][8] |
| Difficult Purification | Complex Product Mixture: The presence of numerous byproducts with boiling points close to that of triacetonamine makes separation by distillation challenging and may require a high number of theoretical plates.[5][6] | A combination of distillation and crystallization can be an effective purification strategy.[6] For industrial-scale production, continuous processes using heterogeneous catalysts like cation-exchange resins can simplify purification.[1][9] |
| Corrosion of Equipment | Use of Halide-Containing Catalysts: Catalysts such as ammonium chloride and calcium chloride are corrosive to steel, which can be problematic for industrial-scale synthesis.[4][5][7] | Consider using non-corrosive catalysts like cation-exchange resins or explore alternative synthesis routes that do not require corrosive reagents.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for triacetonamine synthesis?
A1: The yield of triacetonamine is highly dependent on the synthetic method employed. For a one-pot synthesis, yields can range from 68% to 76% with respect to the converted acetone.[2][10] A multi-step synthesis that proceeds through an acetonine intermediate can achieve higher yields, often over 85%.[2]
Q2: How can I minimize the formation of byproducts?
A2: Optimizing reaction conditions is key. Maintaining a reaction temperature around 60°C and using an acetone to ammonia molar ratio of 6:1 can maximize the selectivity for triacetonamine.[1] The multi-step synthesis approach, which involves the isolation of the acetonine intermediate, generally offers better control over byproduct formation compared to the one-pot method.[2]
Q3: What are the advantages of a multi-step synthesis over a one-pot synthesis?
A3: While a one-pot synthesis is operationally simpler, a multi-step synthesis via an acetonine intermediate can provide greater control over the reaction, leading to a higher purity of the final product and potentially higher yields (over 85%).[2]
Q4: Can I reuse the byproducts from the reaction?
A4: Yes, processes have been developed to recycle byproducts. This typically involves treating the crude product to increase the concentration of compounds that can readily react with ammonia to form more triacetonamine, thus improving the overall process efficiency.[5][8]
Q5: What is the role of water in the synthesis?
A5: In the synthesis proceeding through an acetonine intermediate, water is a necessary reactant. The reaction involves reacting acetonine with water in the presence of an acid catalyst.[3] However, it is crucial to control the amount of water, as an excess can decrease the yield. A stoichiometric amount of water is preferred.[3] The reaction should not be performed under anhydrous conditions.[3]
Data on Synthesis Parameters and Yield
The following tables summarize quantitative data from various reported synthetic methods for triacetonamine.
Table 1: Comparison of One-Pot vs. Multi-Step Synthesis
| Parameter | One-Pot Synthesis | Multi-Step Synthesis (via Acetonine) |
| Primary Reactants | Acetone, Ammonia | Acetone, Ammonia (for intermediate formation) |
| Key Intermediates | None (direct conversion) | Acetonine |
| Typical Catalysts | CaCl₂, NH₄NO₃, Cation-exchange resins[2] | Acid catalysts[3] |
| General Reaction Time | 4-20 hours[2] | Can exceed 20-30 hours in total |
| Yield | 68-76% (with respect to converted acetone)[2][10] | Over 85% from acetonine intermediate[2] |
| Purity | 89.2% (hydrate) to 99% (distilled)[2][10] | High purity achievable after isolation |
Table 2: Influence of Reaction Conditions on Yield (One-Pot Synthesis)
| Catalyst | Acetone:Ammonia Molar Ratio | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| NH₄Cl | 10:1 to 4:1 | 75-80 | 5 | 73 | [10] |
| NH₄Cl | - | 60-65 | 4 | 70 | [10] |
| CaCl₂ | - | 80-85 | 6 | 73 | [10] |
| NKC-9 Resin | 6:1 | 60 | - | ~67 (Selectivity) | [1] |
Experimental Protocols
1. One-Pot Synthesis using Ammonium Chloride Catalyst
This protocol is based on a typical one-pot synthesis method.
-
Reactants: Acetone, Gaseous Ammonia, Ammonium Chloride.
-
Procedure:
-
Charge a suitable autoclave with acetone, ammonium chloride, and gaseous ammonia. A typical molar ratio would be in the range of 4:1 to 10:1 for acetone to ammonia.[10]
-
Heat the mixture to a temperature between 60-80°C.[10]
-
Maintain the reaction for 4-6 hours under stirring.[10]
-
After the reaction, cool the mixture to 20-25°C.[2]
-
Add sodium hydroxide flakes and stir for 30 minutes to neutralize the catalyst and absorb water.[2]
-
Separate the aqueous layer.
-
The organic layer containing triacetonamine can be purified by distillation. The product typically distills at 75°-78°C at 5 mm Hg.[2]
-
2. Multi-Step Synthesis via Acetonine Intermediate
This protocol outlines the conversion of acetonine to triacetonamine.
-
Reactants: Acetonine, Acid Catalyst (e.g., p-toluenesulfonic acid monohydrate), Acetone (solvent), Water.
-
Procedure:
-
Dissolve acetonine in acetone in a reaction vessel.
-
Separately, dissolve the acid catalyst in acetone.
-
Under cooling (0-5°C) and stirring, add the catalyst solution dropwise to the acetonine solution to form the acid adduct salt of acetonine.[3]
-
Allow the reaction mixture to stir at 25°C for approximately 10 hours.[3]
-
Add a stoichiometric amount of water to the reaction mixture.
-
Continue stirring at a temperature between 10°C and 25°C for 2 to 10 hours.[3]
-
Cool the mixture with ice to crystallize the product.
-
Filter the crystals and wash with cold acetone.
-
Combine the filtrate and washings and concentrate to recover more product.
-
Visualizations
Caption: Troubleshooting logic for low yield in triacetonamine synthesis.
Caption: Comparison of one-pot and multi-step synthesis workflows.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. US3959298A - Process for preparing triacetonamine - Google Patents [patents.google.com]
- 4. EP4279484A1 - Improved method for the preparation of triacetonamine - Google Patents [patents.google.com]
- 5. EP3663284B1 - Improved method for the preparation of triacetonamine - Google Patents [patents.google.com]
- 6. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]
- 7. EP2706056A1 - Method for the preparation and treatment of a reaction mixture containing triacetonamine - Google Patents [patents.google.com]
- 8. Improved method for the preparation of triacetonamine (2020) | Minke Katharina [scispace.com]
- 9. patents.justia.com [patents.justia.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Triacetonamine Monohydrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for triacetonamine monohydrate synthesis.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide provides potential causes and solutions to these problems.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Triacetonamine | Incomplete reaction. | - Increase reaction time.- Optimize reaction temperature (typically 50-70°C).[1][2] |
| Suboptimal ratio of reactants. | - Adjust the acetone to ammonia molar ratio. Ratios between 3:1 and 9:1 are commonly used.[1] | |
| Catalyst deactivation. | - Ensure the catalyst is active and used in the correct concentration. | |
| High Levels of Byproducts | Reaction conditions favoring byproduct formation. | - Control the reaction temperature, as higher temperatures can lead to the formation of high-boiling byproducts.[2]- The molar feed ratio between acetone and ammonia and the amount of water in the reaction medium are key elements in achieving high selectivity.[3] |
| Inefficient conversion of intermediates. | - The reaction of acetone and ammonia first forms acyclic addition and condensation products which then react further to form triacetonamine. Ensure sufficient reaction time for the conversion of these intermediates.[4] | |
| Difficult Purification | Similar boiling points of byproducts and product. | - Many common byproducts have boiling points close to that of triacetonamine, complicating purification by distillation.[5]- Consider converting byproducts to more easily separable compounds. For example, diacetone alcohol can be dehydrated to mesityl oxide. |
| Formation of a complex mixture. | - Optimize reaction conditions to minimize the diversity of byproducts. | |
| Product is an oil instead of a solid | Presence of impurities. | - The crude product can be an oil due to the presence of unreacted starting materials and byproducts. Purification is necessary to obtain the solid monohydrate. |
| Insufficient water for hydrate formation. | - Ensure sufficient water is present during the crystallization step to form the monohydrate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The most common byproducts are formed through the aldol condensation of acetone and subsequent reactions. These include:
-
Diacetone alcohol[5]
-
Acetonin (2,2,4,4,6-pentamethyl-1,2,5,6-tetrahydropyrimidine)[5]
-
Diacetone amine[5]
-
Phorone (2,6-dimethyl-2,5-heptadien-4-one)[5]
-
Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one)[5]
-
Mesityl oxide[2]
Q2: How can I minimize the formation of these byproducts?
A2: Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions. Key parameters include:
-
Reactant Ratio: An optimized molar ratio of acetone to ammonia is crucial.
-
Temperature: Maintaining the optimal reaction temperature can prevent the formation of unwanted side products.[2]
-
Catalyst: The choice and concentration of the catalyst can significantly influence the product distribution.
-
Water Content: The presence of water can play an important role in the transformation of the intermediate acetonine into triacetonamine.[3]
Q3: What is a suitable catalyst for this reaction?
A3: A variety of acidic catalysts can be used for the synthesis of triacetonamine. These include Lewis acids, protonic acids, and their salts with ammonia or organic bases.[2] Examples include ammonium chloride, ammonium nitrate, and sulfonic acid resins.[1][6]
Q4: Are there any safety precautions I should be aware of?
A4: Yes, the reaction between acetone and ammonia can generate pressure, especially at elevated temperatures. It is essential to perform the reaction in a vessel that can withstand the expected pressure and is equipped with a pressure relief device. Acetone is also highly flammable.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a synthesized procedure based on common laboratory practices and information from various sources.
Materials:
-
Acetone
-
Ammonia (aqueous solution, e.g., 28%)
-
Ammonium chloride (catalyst)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone and an aqueous solution of ammonia. The molar ratio of acetone to ammonia should be carefully controlled.
-
Catalyst Addition: Add a catalytic amount of ammonium chloride to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to several days. The reaction progress can be monitored by techniques such as TLC or GC.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Neutralize the catalyst by adding a base, such as a sodium hydroxide solution.
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether, to recover any dissolved product.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure.
-
-
Hydrate Formation:
-
Dissolve the purified triacetonamine in a minimal amount of hot water.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to crystallize the monohydrate.
-
Collect the crystals by filtration and dry them.
-
Byproduct Formation Pathway
The following diagram illustrates the reaction pathways leading to the formation of triacetonamine and common byproducts from acetone and ammonia.
Caption: Reaction pathways in triacetonamine synthesis.
References
- 1. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. EP2706056A1 - Method for the preparation and treatment of a reaction mixture containing triacetonamine - Google Patents [patents.google.com]
- 5. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]
- 6. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Triacetonamine Monohydrate Production
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of triacetonamine monohydrate. Below you will find troubleshooting guides and frequently asked questions to address specific issues during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete reaction: Reaction time or temperature may be insufficient for the larger scale. 2. Side reactions: Formation of by-products such as diacetone alcohol, acetonin, and phorone is a significant issue.[1][2] 3. Suboptimal catalyst activity: The catalyst may be deactivated or not suitable for scaled-up conditions. | 1. Monitor reaction progress using in-process controls (e.g., GC, HPLC). Consider extending the reaction time or optimizing the temperature profile for the larger vessel. 2. Carefully control the stoichiometry of acetone and ammonia. Some processes benefit from recycling by-products back into the reaction stream.[1] 3. If using a heterogeneous catalyst, ensure proper mixing to maximize contact with reactants. For homogeneous catalysts, consider the impact of concentration changes at scale. |
| Difficult Product Purification | 1. Complex by-product profile: Many by-products have boiling points close to triacetonamine, making distillation challenging and costly.[1][3] 2. Formation of azeotropes: The presence of water and other components can lead to the formation of azeotropes, complicating separation. 3. Product precipitation/crystallization issues: Inconsistent crystal form or the formation of fine particles can hinder filtration. | 1. Employ fractional distillation with a high number of theoretical plates.[1] Consider a combined approach of distillation followed by crystallization for improved purity.[1] 2. Conduct a thorough analysis of the crude product to identify potential azeotropes and adjust the distillation strategy accordingly. 3. Implement a controlled cooling profile during crystallization. The use of seeding can promote the growth of larger, more easily filterable crystals. |
| Poor Process Control at Scale | 1. Thermal gradients: Larger reactor volumes can lead to uneven heating or cooling, creating localized hot spots that promote side reactions.[4] 2. Inefficient mixing: Inadequate agitation can result in poor mass and heat transfer, leading to non-uniform reaction conditions and lower yields.[4][5] 3. Pressure fluctuations: Reactions involving gaseous reactants like ammonia require careful pressure management at scale. | 1. Ensure the reactor is equipped with an efficient heating/cooling jacket and internal temperature probes to monitor for thermal gradients. 2. Select an appropriate agitator and optimize the stirring speed to ensure a homogeneous mixture. The use of baffles can improve mixing efficiency.[5] 3. Utilize a robust pressure regulation system and ensure the reactor is appropriately rated for the operating pressures. |
| Product Instability or Inconsistent Form | 1. Conversion between monohydrate and anhydrous forms: The final product's hydration state can be sensitive to temperature and humidity during drying and storage.[6] 2. Product discoloration: The presence of impurities or degradation products can lead to a colored final product. | 1. Carefully control the temperature and humidity during the final drying and packaging steps. Store the product in a controlled environment.[6] 2. Thorough purification is essential. Activated carbon treatment may be used to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis from a lab to a pilot or industrial scale?
A1: The primary challenges include:
-
By-product Management: The reaction of acetone and ammonia generates numerous by-products with similar boiling points to triacetonamine, making purification by distillation difficult and expensive.[1][3]
-
Process Control: Maintaining consistent temperature, pressure, and mixing in larger reactors is critical to avoid decreased yields and increased impurity formation.[4][7]
-
Reaction Kinetics: Reaction rates and equilibria can shift at a larger scale, requiring adjustments to reaction conditions.
-
Safety and Handling: Handling large quantities of flammable solvents like acetone and corrosive catalysts requires robust safety protocols.
Q2: What are the common by-products in triacetonamine synthesis, and how do they affect the process?
A2: Common by-products include diacetone alcohol, acetonin, diacetone amine, phorone, and isophorone.[1][2] These by-products can complicate the purification process due to their boiling points being close to that of triacetonamine.[1][3] Some of these by-products are also less reactive than acetone, which can be problematic if they are recycled back into the main reaction stream without appropriate adjustments.[1]
Q3: What are the advantages and disadvantages of one-pot versus multi-step synthesis for triacetonamine production at scale?
A3:
-
One-Pot Synthesis: This approach is simpler and generally more cost-effective for large-scale production. However, it can be more challenging to control the reaction and may result in a more complex mixture of by-products, making purification more difficult.[2]
-
Multi-Step Synthesis: This method, which may involve the isolation of intermediates like acetonine, can offer greater control over the reaction and potentially yield a purer final product.[2][8] However, it is often more complex and resource-intensive, which can be a disadvantage for industrial-scale production.[2]
Q4: How does the choice of catalyst impact the scale-up of triacetonamine production?
A4: The catalyst choice is critical. For instance:
-
Calcium chloride is commonly used but can lead to very slow reaction rates.[3][9]
-
Ammonium chloride offers a higher reaction rate but is corrosive to steel, necessitating the use of specialized and costly equipment.[9][10]
-
Heterogeneous catalysts , such as acidic ion-exchange resins, can simplify catalyst removal but may suffer from deactivation over time.[11]
-
Homogeneously dissolved inorganic catalysts can accumulate in the distillation bottoms during workup, leading to deposits and operational issues.[9]
Q5: What are the key safety considerations when scaling up this compound production?
A5: Key safety considerations include:
-
Flammability: Acetone is a highly flammable solvent, requiring appropriate handling and storage procedures, as well as explosion-proof equipment.
-
Corrosion: The use of certain catalysts, like ammonium chloride, can be corrosive, necessitating careful selection of reactor materials.[9]
-
Exothermic Reactions: The condensation reaction can be exothermic. A robust cooling system is essential to prevent runaway reactions, especially at a large scale.
-
Pressure Build-up: The reaction may be conducted under pressure, requiring reactors and associated equipment rated for the intended operating conditions.
Experimental Protocols
General Protocol for One-Pot Synthesis of this compound
This protocol is a generalized procedure based on common methodologies and should be optimized for specific equipment and scales.
-
Reactor Setup: A pressure-rated reactor equipped with a mechanical stirrer, a heating/cooling jacket, a condenser, a temperature probe, and inlets for reactants is required.
-
Charging Reactants: Charge the reactor with acetone. The acetone often serves as both a reactant and a solvent.[10]
-
Catalyst Addition: Add the chosen catalyst (e.g., ammonium chloride, calcium chloride, or an acidic resin).
-
Reaction with Ammonia: Introduce ammonia gas into the acetone-catalyst mixture at a controlled rate while maintaining the desired reaction temperature (typically between 40-70 °C) and pressure.[11]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC to determine the consumption of starting materials and the formation of triacetonamine.
-
Work-up:
-
Once the reaction is complete, cool the reaction mixture.
-
Remove the catalyst. If a solid catalyst is used, it can be filtered off. For soluble catalysts, a neutralization and extraction or distillation-based separation may be necessary.
-
Remove excess acetone and low-boiling by-products by distillation.
-
-
Purification:
-
Purify the crude triacetonamine by fractional vacuum distillation. This step is critical for separating the product from high-boiling by-products.
-
Further purification can be achieved by crystallization from a suitable solvent to yield this compound.
-
-
Drying: Dry the crystalline product under controlled temperature and humidity to obtain the stable monohydrate form.
Visualizations
Caption: Experimental workflow for the production of this compound.
References
- 1. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. EP3663284B1 - Improved method for the preparation of triacetonamine - Google Patents [patents.google.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. inoxmim.com [inoxmim.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 8. US3959298A - Process for preparing triacetonamine - Google Patents [patents.google.com]
- 9. EP2706056A1 - Method for the preparation and treatment of a reaction mixture containing triacetonamine - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Triacetonamine Monohydrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triacetonamine monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the synthesis of triacetonamine?
A1: The most prevalent challenges in triacetonamine synthesis include low reaction yields, the formation of numerous by-products, and difficulties in product purification. Key by-products that complicate purification include diacetone alcohol, mesityl oxide, phorone, and acetonine.[1][2][3][4]
Q2: What are the typical starting materials and catalysts for this synthesis?
A2: The primary starting materials are acetone and ammonia.[2][5] The reaction can also proceed from condensation products of acetone like diacetone alcohol, mesityl oxide, or phorone.[6][7] A variety of catalysts can be used, including Lewis acids, protonic acids and their salts (e.g., ammonium chloride, ammonium nitrate), and heterogeneous catalysts like cation-exchange resins.[1][5] The choice of catalyst can significantly impact reaction rate and selectivity. For instance, while ammonium chloride is effective, it can be corrosive to steel reactors.[8]
Q3: How can I improve the yield of my triacetonamine synthesis?
A3: Optimizing several reaction parameters can improve your yield. An excess of acetone is typically used to drive the reaction forward, with molar ratios of acetone to ammonia often ranging from 6:1 to 10:1.[4] Reaction temperature is also a critical factor, with optimal ranges often cited between 50°C and 80°C.[5][6][9] Additionally, implementing a process to recycle by-products by converting them back to reactants can significantly enhance overall yield.[1][4][10][11]
Q4: What is the role of by-product formation and how can it be managed?
A4: By-products are formed through self-condensation of acetone or incomplete reaction with ammonia.[1][2] These by-products not only reduce the yield of the desired product but also complicate its purification due to their similar boiling points.[1][3] One management strategy is to treat the crude product mixture with water, which can hydrolyze some by-products back to acetone or other reactive species that can then be recycled into the synthesis process.[1][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Triacetonamine | Suboptimal reactant ratio, inadequate reaction time or temperature, catalyst inefficiency, or significant by-product formation. | Optimize the acetone to ammonia molar ratio (a 6:1 ratio is a good starting point).[5] Increase the reaction temperature within the recommended range (e.g., 60°C).[5] Ensure your catalyst is active and used in the appropriate amount. Consider implementing a by-product recycling step.[1][4] |
| High Levels of Unreacted Starting Materials | Insufficient reaction time or temperature, or poor catalyst activity. | Increase the reaction time or temperature.[6] Verify the activity and concentration of your catalyst. |
| Excessive Formation of Acyclic By-products (e.g., Diacetone Alcohol, Phorone) | Reaction conditions favoring acetone self-condensation. | Adjust the reaction temperature and reactant concentrations. Some protocols suggest a two-stage temperature process to control by-product formation.[6] |
| Difficulties in Product Purification | Presence of multiple by-products with close boiling points to triacetonamine. | Consider converting the crude triacetonamine to a salt (e.g., hydrochloride) to facilitate purification by crystallization. The free base can be regenerated afterward.[4] Fractional distillation under reduced pressure is also a common method, though it can be challenging.[2] |
| Product Loss During Workup | Emulsion formation or product degradation during extraction and isolation. | Optimize the pH during extraction and consider using a co-solvent to improve phase separation.[4] Cooling the reaction mixture before workup can also help to minimize degradation. |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Continuous Synthesis
| Parameter | Optimized Value | Reference |
| Catalyst | NKC-9 cation-exchange resin | [5] |
| Acetone to Ammonia Molar Ratio | 6:1 | [5] |
| Acetone Flow Rate | 0.26 mL/min | [5] |
| Reaction Temperature | 60 °C | [5] |
| Acetone Conversion | ~60% | [5] |
| Triacetonamine Selectivity | ~67% | [5] |
Table 2: Example of Batch Reaction Conditions
| Parameter | Value | Reference |
| Reactants | Acetone, Ammonia Gas | [4] |
| Catalyst | Ammonium Nitrate | [4] |
| Temperature | 65 °C | [4] |
| Reaction Time | 6 hours | [4] |
Experimental Protocols
Protocol 1: Continuous Synthesis using a Cation-Exchange Resin
This protocol is based on the continuous synthesis of triacetonamine in a fixed-bed reactor.
-
Catalyst Preparation: Use NKC-9 cation-exchange resin as the catalyst.
-
Reaction Setup: The reaction is carried out in a fixed-bed reactor.
-
Reactant Feed: Acetone and ammonia are continuously fed into the reactor.
-
Optimized Conditions:
-
Maintain an acetone to ammonia molar ratio of 6:1.
-
Set the acetone flow rate to 0.26 mL/min.
-
Maintain the reaction temperature at 60°C.[5]
-
-
Product Collection: The product mixture is continuously collected from the reactor outlet for subsequent purification.
Protocol 2: Batch Synthesis using a Homogeneous Catalyst
This protocol describes a batch process for triacetonamine synthesis in an autoclave.
-
Reactor Charging: Charge a steel autoclave with acetone and a catalytic amount of ammonium nitrate at room temperature.[4]
-
Ammonia Addition: Seal the autoclave and introduce ammonia gas into the mixture.[4]
-
Reaction: Heat the mixture to 65°C and maintain this temperature with stirring for six hours.[4]
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.[4]
-
Product Discharge: Discharge the crude product for purification.[4]
Visualizations
Caption: Simplified reaction pathway for triacetonamine synthesis.
Caption: Troubleshooting workflow for low triacetonamine yield.
Caption: Formation pathways of common by-products.
References
- 1. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US10807954B2 - Method for preparing triacetone amine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. EP0074607B1 - Process for preparing triacetone amine - Google Patents [patents.google.com]
- 7. Process for preparing triacetone amine - Patent 0074607 [data.epo.org]
- 8. EP4279484A1 - Improved method for the preparation of triacetonamine - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP3663284B1 - Improved method for the preparation of triacetonamine - Google Patents [patents.google.com]
- 11. Improved method for the preparation of triacetonamine (2020) | Minke Katharina [scispace.com]
triacetonamine monohydrate stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of triacetonamine monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light. For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, also protected from light.[1]
Q2: What are the main factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, strong oxidizing agents, and potentially strong acids or bases.
Q3: What are the common signs of degradation?
A3: A common sign of degradation is a change in the physical appearance of the compound, such as a color change from white/colorless to yellow or orange. In solution, the formation of precipitates or a change in pH may also indicate degradation.
Q4: Is this compound sensitive to light?
A4: Yes, protection from light is recommended during storage and handling. Triacetonamine is a precursor to Hindered Amine Light Stabilizers (HALS), which are designed to mitigate the effects of photo-oxidation.[2] This implies that the parent compound can be susceptible to photochemical reactions.
Q5: How does oxidation affect this compound?
A5: this compound can be oxidized at the amine group to form a stable aminoxyl radical (nitroxyl radical), similar to TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This is a key reaction in the function of HALS.[2] In the laboratory, unintended oxidation by strong oxidizing agents can lead to the formation of these and other degradation products.
Q6: Is this compound stable in aqueous solutions?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Orange) of Solid or Solution | 1. Oxidation: Exposure to air and/or light can lead to oxidation. 2. Impurities: Presence of synthesis by-products (e.g., phorone, mesityl oxide). | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light. 2. For critical applications, consider purification by recrystallization or chromatography. |
| Precipitate Formation in Solution | 1. Low Solubility: The compound may have limited solubility in the chosen solvent system, especially at lower temperatures. 2. Degradation: Degradation products may be less soluble. 3. pH Changes: Changes in pH could lead to the precipitation of the free base or a salt. | 1. Gently warm the solution or use a co-solvent to improve solubility. Ensure the compound is fully dissolved before use. 2. Prepare fresh solutions before each experiment. 3. Buffer the solution to maintain a stable pH. |
| Inconsistent Experimental Results | 1. Degradation of Stock Solution: Stock solutions may degrade over time, leading to a lower effective concentration. 2. Reaction with Experimental Components: The compound may react with other components in your assay or reaction mixture. | 1. Prepare fresh stock solutions regularly and store them appropriately. 2. Review the compatibility of this compound with all other reagents in your experiment. Avoid strong oxidizing agents. |
| Difficulty in Forming Salts for Purification/Storage | Steric Hindrance: The four methyl groups adjacent to the amine can sterically hinder the approach of acids, making salt formation challenging. | 1. Use a less sterically hindered acid. 2. Consider alternative purification methods such as column chromatography or sublimation. |
Stability and Degradation Profile
Factors Influencing Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Elevated temperatures can accelerate degradation. The melting point of the anhydrous form is around 34-38°C.[3] | Store at recommended refrigerated temperatures (2-8°C). Avoid prolonged exposure to ambient or higher temperatures. |
| Light | UV radiation can initiate photo-oxidative degradation pathways. | Store in amber vials or containers wrapped in aluminum foil. Minimize exposure to light during experiments. |
| pH | Stability may be compromised in strongly acidic or basic solutions, potentially leading to hydrolysis or other reactions. | Use buffered solutions when possible. Prepare fresh solutions in acidic or basic media immediately before use. |
| Oxidizing Agents | Strong oxidizing agents will oxidize the secondary amine to an aminoxyl radical and potentially other products. | Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates). |
Potential Degradation Pathways
While specific kinetic studies on this compound are limited, the following degradation pathways can be inferred from the chemistry of related compounds.
References
Technical Support Center: Triacetonamine Monohydrate Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving triacetonamine monohydrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and application of this compound.
1. Synthesis of this compound
Q1: My triacetonamine synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields in triacetonamine synthesis are often attributed to suboptimal reaction conditions, catalyst deactivation, or the formation of stable by-products. Here are key factors to consider:
-
Reactant Ratio: The molar ratio of acetone to ammonia is critical. An excess of acetone is typically used to drive the reaction towards the product.[1] Ratios between 6:1 and 10:1 are commonly preferred.[1]
-
Catalyst: Both homogeneous and heterogeneous acid catalysts are used. For homogeneous catalysts like ammonium nitrate, the molar ratio of acetone to ammonia to catalyst is crucial, with ranges around 7-8 : 0.9-1.1 : 0.085-0.098 being reported as effective.[2][3] For heterogeneous catalysts, such as acidic ion-exchange resins, factors like catalyst loading and bed volume are important.[2]
-
Temperature and Reaction Time: The reaction is typically performed at temperatures ranging from ambient to 65°C.[1] Higher temperatures can accelerate the reaction but may also promote the formation of undesired by-products.[4] Reaction times can vary from a few hours to several days depending on the specific protocol.[1]
-
By-product Formation: The primary challenge in triacetonamine synthesis is the formation of numerous by-products, including diacetone alcohol, mesityl oxide, and acetonin.[1][5] These acyclic condensation products can be slow to convert to the desired triacetonamine.[1]
Troubleshooting Workflow for Low Yield in Triacetonamine Synthesis
Q2: My crude triacetonamine product contains significant amounts of by-products such as diacetone alcohol, acetonin, and phorone. How can I minimize their formation and remove them?
A: The formation of these by-products is a common issue. Here are strategies to address this:
-
Minimizing Formation:
-
Removal of By-products:
-
By-product Hydrolysis: A highly effective method involves treating the crude reaction mixture with water, often during distillation. This process, referred to as "cracking," hydrolyzes by-products like acetonin and diacetone alcohol back into acetone and other more volatile compounds that can be more easily removed.[2][3][7]
-
Distillation: Fractional distillation is a common purification method. However, the boiling points of some by-products are close to that of triacetonamine, making separation challenging.[3]
-
Crystallization: this compound can be purified by crystallization. This can be an effective way to remove impurities.
-
| By-product | Boiling Point (°C at standard pressure) | Notes |
| Acetone | 56 | [3] |
| Diacetone alcohol | 166 | [3] |
| Acetonin | ~170 | [3] |
| Diacetone amine | ~180 | [3] |
| Phorone | 197 | [3] |
| Triacetonamine | 205 | [3] |
| Isophorone | 215 | [3] |
2. Downstream Applications of this compound
Q3: I am using this compound for the synthesis of 4-Hydroxy-TEMPO via reductive amination, but the yield is poor. What could be the problem?
A: Poor yields in the reductive amination of triacetonamine to 2,2,6,6-tetramethyl-4-piperidinol (a precursor to 4-Hydroxy-TEMPO) can arise from several factors:
-
Purity of Starting Material: Impurities from the triacetonamine synthesis can interfere with the reduction. For example, residual ketones or aldehydes can consume the reducing agent.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent for this transformation. The choice of solvent is important; alcohols like methanol or ethanol are typically used with NaBH₄.[4] Sodium triacetoxyborohydride (STAB) is another option and is often used in solvents like dichloromethane (DCM) or dichloroethane (DCE).[4]
-
Reaction pH: The pH of the reaction can influence the formation of the intermediate imine/enamine and the effectiveness of the reducing agent. For some reductive aminations, a slightly acidic condition (pH ~5-6) is beneficial for imine formation.[8][9]
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Reductive Amination Troubleshooting Workflow
Q4: The oxidation of my triacetonamine-derived precursor to TEMPO is inefficient. What are the common issues?
A: The oxidation to form the stable nitroxyl radical TEMPO can be sensitive to several factors:
-
Oxidizing Agent: Common methods include using hydrogen peroxide with a sodium tungstate catalyst or sodium hypochlorite.[10] The concentration and stability of the oxidizing agent are crucial.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting material or by side reactions.
-
Reaction Conditions: Temperature control is important. For instance, in TEMPO-mediated oxidations using sodium hypochlorite, maintaining a low temperature (e.g., 0°C) can be critical to prevent side reactions like chlorination.[11]
-
Work-up Procedure: The work-up is essential for isolating the TEMPO radical. For example, residual oxidizing agents must be quenched (e.g., with sodium thiosulfate) to prevent further reactions.[12]
Key Steps in TEMPO Synthesis from a Piperidine Precursor
3. General Handling and Stability
Q5: How should I store this compound, and what is its stability?
A: this compound should be stored in a cool, dry place, protected from light.[13] It is a solid at room temperature. The stability can be affected by:
-
pH: Acetonine, a precursor and potential impurity, is known to be unstable in the presence of acids, readily decomposing.[14] The stability of triacetonamine itself under strongly acidic or basic conditions should be considered, especially during extractions or reactions at non-neutral pH.
-
Water Content: The "monohydrate" indicates the presence of one molecule of water per molecule of triacetonamine. For reactions that are sensitive to water, it may be necessary to use the anhydrous form or to dry the monohydrate before use. The presence of water can also influence reaction kinetics.[15][16]
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound?
A: this compound is a key intermediate in the synthesis of:
-
Hindered Amine Light Stabilizers (HALS): These are used to protect polymers from degradation by light and heat.[5]
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives: These are stable free radicals used as catalysts in organic synthesis, particularly for selective oxidations.[5]
-
Pharmaceuticals and Agrochemicals: The piperidine ring is a common scaffold in various biologically active molecules.[13]
Q2: What analytical methods are suitable for assessing the purity of this compound?
A: A combination of analytical techniques is recommended for purity assessment:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are well-suited for identifying and quantifying volatile impurities and by-products from the synthesis.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze for less volatile impurities and for the main component.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of triacetonamine and help identify impurities.
-
Karl Fischer Titration: This method is used to determine the water content, which is particularly relevant for the monohydrate form.
Q3: Does the "monohydrate" form of triacetonamine affect its reactivity?
A: The presence of water of hydration can influence reactions in several ways:
-
Reaction Kinetics: Water can act as a catalyst or inhibitor in certain reactions. For example, it can catalyze the hydrolysis of some by-products during purification.[15][16]
-
Stoichiometry: The molecular weight of the monohydrate (173.25 g/mol ) should be used for accurate stoichiometric calculations, as opposed to the anhydrous form (155.24 g/mol ).
-
Compatibility with Reagents: For reactions involving water-sensitive reagents (e.g., certain organometallics), the water of hydration may need to be removed prior to the reaction.
Q4: What are the common by-products in triacetonamine synthesis and how do they impact downstream reactions?
A: Common by-products include diacetone alcohol, mesityl oxide, acetonin, and diacetone amine.[5] These impurities can:
-
Interfere with subsequent reactions: For example, unreacted ketones can compete in reduction reactions.
-
Reduce the yield and purity of the desired product.
-
Potentially deactivate catalysts used in downstream applications.
A crucial step in ensuring successful downstream applications is the effective purification of the initial triacetonamine product, with a particular focus on removing these common synthesis-related impurities.[2][3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]
- 3. EP3663284B1 - Improved method for the preparation of triacetonamine - Google Patents [patents.google.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous synthesis of triacetonamine over sulfonic acid-functionalized mesoporous silicas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. US10807954B2 - Method for preparing triacetone amine - Google Patents [patents.google.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. US3959298A - Process for preparing triacetonamine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. env.go.jp [env.go.jp]
- 18. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Triacetonamine Monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triacetonamine monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for triacetonamine synthesis, and how do they compare?
A1: The synthesis of triacetonamine from acetone and ammonia can be catalyzed by both homogeneous and heterogeneous catalysts. Common homogeneous catalysts include ammonium salts like ammonium nitrate and ammonium chloride.[1][2] Heterogeneous catalysts, such as cation-exchange resins and zeolites, are also frequently employed to simplify catalyst removal and enable continuous processes.[1][3][4] The choice of catalyst significantly impacts yield, selectivity, and reaction conditions.
Q2: What is the role of water in the synthesis of triacetonamine?
A2: Water plays a crucial role in the transformation of the intermediate, acetonine, into the final product, triacetonamine.[4][5] The reaction of acetone and ammonia can produce a mixture of compounds, and the presence of water helps to steer the reaction towards the desired triacetonamine.[4][5]
Q3: What are the main by-products in triacetonamine synthesis and how can their formation be minimized?
A3: The primary by-products include diacetone alcohol, mesityl oxide, acetonine, and phorone.[3][5] Their formation is a result of competing aldol condensation reactions of acetone and subsequent reactions with ammonia.[6] Minimizing by-product formation can be achieved by optimizing the molar ratio of acetone to ammonia, controlling the reaction temperature, and selecting a catalyst with high selectivity.[3][4]
Catalyst Performance Data
The following table summarizes the performance of various catalysts under different experimental conditions.
| Catalyst | Catalyst Type | Acetone:Ammonia Molar Ratio | Temperature (°C) | Reaction Time (h) | Acetone Conversion (%) | Triacetonamine Selectivity (%) | Yield (%) | Reference |
| NKC-9 Cation-Exchange Resin | Heterogeneous | 6:1 | 60 | Continuous | ~60 | ~67 | - | [3] |
| H-Y Zeolite | Heterogeneous | High | 20-25 | 17 | - | High | 22.6 | [5] |
| Ammonium Nitrate | Homogeneous | 7-8 : 0.9-1.1 | 75 | - | - | - | - | [2] |
| Organotin Halides | Homogeneous | - | 50-55 | 15 | - | - | High | [6] |
| Acid Catalyst (from acetonine) | Homogeneous | - | 0-65 | 2-10 | - | - | >85 | [7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Ammonium Nitrate Catalyst
Objective: To synthesize this compound directly from acetone and ammonia using a homogeneous catalyst.
Materials:
-
Acetone
-
Ammonium nitrate
-
Gaseous ammonia
-
Sodium hydroxide (for catalyst deactivation)[8]
Procedure:
-
In a suitable reactor, combine acetone and ammonium nitrate.
-
Introduce gaseous ammonia into the mixture while maintaining the desired temperature. A typical molar ratio of acetone to ammonia to ammonium nitrate is in the range of 7-8 : 0.9-1.1 : 0.085-0.098.[2]
-
The reaction is typically carried out at an elevated temperature, for instance, 75°C.[2]
-
After the reaction is complete, the acidic catalyst must be deactivated before distillation to prevent product decomposition.[8] This can be achieved by adding a base, such as sodium hydroxide.[8]
-
The crude product can then be purified by distillation.
Protocol 2: Continuous Synthesis using a Cation-Exchange Resin
Objective: To synthesize triacetonamine in a continuous process using a heterogeneous catalyst.
Materials:
-
Acetone
-
Ammonia
-
NKC-9 cation-exchange resin (or similar acidic resin)
Procedure:
-
Pack a fixed-bed reactor with the cation-exchange resin.
-
Continuously feed a mixture of acetone and ammonia through the reactor at a controlled flow rate. An optimal acetone to ammonia molar ratio is approximately 6:1.[3]
-
Maintain the reactor at the optimal reaction temperature, which for NKC-9 resin is around 60°C.[3]
-
The product stream exiting the reactor contains triacetonamine, unreacted starting materials, and by-products.
-
The triacetonamine can be separated from the mixture by distillation. The unreacted acetone can be recovered and recycled.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Verify the acetone to ammonia molar ratio. Excess acetone can drive the reaction forward, but too high a ratio may favor by-product formation.[3]- Ensure the reaction temperature is within the optimal range for the chosen catalyst. |
| Catalyst Deactivation | - For heterogeneous catalysts, check for signs of fouling or poisoning. Consider catalyst regeneration or replacement.- For homogeneous catalysts, ensure the correct concentration is used and that it has not degraded. |
| Insufficient Reaction Time | - For batch processes, ensure the reaction has been allowed to proceed for a sufficient duration. Reaction times can range from hours to days depending on the catalyst and temperature. |
Issue 2: High Levels of Impurities
| Possible Cause | Troubleshooting Steps |
| Incorrect Reactant Ratio | - Adjust the acetone to ammonia molar ratio. A high excess of acetone can lead to increased formation of aldol condensation by-products.[3] |
| Inappropriate Reaction Temperature | - Lowering the reaction temperature may reduce the rate of side reactions. However, this may also decrease the overall reaction rate. |
| Catalyst Selectivity | - Consider using a more selective catalyst. For example, highly hydrophilic H-Y zeolites have shown good selectivity.[4][5] |
Issue 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Steps |
| Coking/Fouling (Heterogeneous Catalysts) | - Signs: Reduced catalyst activity, increased pressure drop across the reactor bed.- Solution: For cation-exchange resins, regeneration can be attempted by washing with an acidic or basic solution to remove adsorbed impurities.[9][10] The specific regeneration protocol depends on the nature of the foulant. |
| Poisoning | - Signs: A rapid and significant drop in catalyst performance.- Solution: Identify and eliminate the source of the poison in the feedstock. Regeneration may be possible depending on the nature of the poison. |
| Thermal Degradation | - Signs: Irreversible loss of catalyst activity, changes in the physical structure of the catalyst.- Solution: Operate the reaction within the recommended temperature limits for the catalyst. Once thermally degraded, the catalyst usually needs to be replaced. |
Visualizations
Caption: Catalyst selection workflow for triacetonamine synthesis.
Caption: Troubleshooting workflow for triacetonamine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0074607B1 - Process for preparing triacetone amine - Google Patents [patents.google.com]
- 7. US3959298A - Process for preparing triacetonamine - Google Patents [patents.google.com]
- 8. EP2706056A1 - Method for the preparation and treatment of a reaction mixture containing triacetonamine - Google Patents [patents.google.com]
- 9. functional-polymers.alfa-chemistry.com [functional-polymers.alfa-chemistry.com]
- 10. Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips [exchangeresins.com]
Technical Support Center: Managing Impurities in Triacetonamine Monohydrate
Welcome to the Technical Support Center for managing impurities in triacetonamine monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, controlling, and troubleshooting impurities during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is impurity control important?
Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) is a critical chemical intermediate, primarily used in the synthesis of Hindered Amine Light Stabilizers (HALS) and as a precursor for the stable nitroxyl radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl).[1] As an intermediate in the manufacturing of pharmaceuticals and other regulated materials, the purity of this compound is crucial to ensure the quality, safety, and efficacy of the final product. Uncontrolled impurities can affect the stability, and toxicity of the final product.
Q2: What are the common impurities found in this compound?
The industrial production of triacetonamine is typically achieved through the condensation of acetone and ammonia.[1] This process can lead to the formation of several by-products, which are the primary sources of impurities. Common impurities include:
-
Diacetone alcohol: An intermediate in the aldol condensation of acetone.
-
Phorone: Formed from the condensation of three acetone molecules.
-
Acetonine (2,2,4,4,6-pentamethyl-1,2,5,6-tetrahydropyrimidine): A cyclic condensation product of acetone and ammonia.[1]
-
Diacetone amine: An acyclic condensation product.
-
Isophorone: A cyclic condensation product.
-
Mesityl oxide: A dehydration product of diacetone alcohol.
Q3: What are the general acceptance criteria for impurities in a pharmaceutical intermediate like this compound?
While a specific monograph for this compound may not be available in all pharmacopoeias, general guidelines for impurities in active pharmaceutical ingredients (APIs) and intermediates from the International Council for Harmonisation (ICH) and pharmacopoeias like the USP and EP can be applied.[2][3] The acceptance criteria are typically based on the maximum daily dose of the final drug product. For intermediates, the control of impurities is critical as they can be carried over to the final API.
Table 1: Illustrative Acceptance Criteria for Impurities in this compound (Based on General Guidelines for Pharmaceutical Intermediates)
| Impurity Type | Reporting Threshold (%) | Identification Threshold (%) | Qualification Threshold (%) |
| Any Unspecified Impurity | > 0.05 | > 0.10 | > 0.15 |
| Total Impurities | - | - | Typically ≤ 0.5 - 1.0 |
Note: These are general thresholds and may vary depending on the specific synthetic route, the nature of the impurity (e.g., genotoxic impurities have much lower limits), and the requirements of the final drug product.
Troubleshooting Guides
Issue 1: Low Yield and High Impurity Levels in Synthesis
Q: My synthesis of triacetonamine results in a low yield and a high concentration of by-products like phorone and acetonine. What are the potential causes and how can I troubleshoot this?
A: Low yields and high impurity levels in triacetonamine synthesis are common challenges. The formation of various condensation products is highly dependent on reaction conditions.
Possible Causes:
-
Incorrect ratio of reactants: The molar ratio of acetone to ammonia is a critical parameter.
-
Suboptimal reaction temperature: Temperature influences the rates of competing side reactions.
-
Inefficient catalysis: The choice and concentration of the catalyst (e.g., ammonium salts, Lewis acids) can significantly impact the reaction pathway.
-
Reaction time: Insufficient or excessive reaction time can lead to incomplete conversion or the formation of degradation products.
Troubleshooting Steps:
-
Optimize Reactant Ratio: Systematically vary the molar ratio of acetone to ammonia to find the optimal balance that favors the formation of triacetonamine.
-
Control Temperature: Maintain a consistent and optimized reaction temperature. Lower temperatures may favor the initial Michael addition, while higher temperatures are needed for the subsequent cyclization and dehydration, but excessive heat can promote side reactions.
-
Evaluate Catalyst: Experiment with different catalysts and catalyst concentrations to improve selectivity towards triacetonamine.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., GC or HPLC) to monitor the reaction progress and stop it at the optimal time to maximize the yield of the desired product and minimize by-product formation.
Issue 2: Difficulty in Purifying this compound
Q: I am struggling to remove impurities like phorone and diacetone alcohol from my crude this compound. What are effective purification strategies?
A: The purification of triacetonamine can be challenging due to the close boiling points of some impurities. A multi-step purification approach is often necessary.
Troubleshooting Steps:
-
Distillation: Fractional distillation under reduced pressure is a common method for initial purification. However, due to the close boiling points of some impurities, this may not be sufficient to achieve high purity.
-
Crystallization: Recrystallization is an effective method for removing impurities. This compound can be crystallized from a suitable solvent system. Experiment with different solvents and solvent mixtures to find the optimal conditions for crystallization that selectively precipitate this compound, leaving impurities in the mother liquor.
-
Chromatography: For very high purity requirements, column chromatography using silica gel can be employed. Select an appropriate eluent system that provides good separation between triacetonamine and its impurities.
Issue 3: Appearance of Unknown Peaks in Analytical Chromatograms
Q: I am analyzing my this compound sample by HPLC/GC and see unexpected peaks. How do I identify these unknown impurities?
A: The appearance of unknown peaks indicates the presence of unexpected impurities, which could arise from the starting materials, side reactions, or degradation.
Troubleshooting Steps:
-
Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure sample of this compound. This can help to generate potential degradation products and aid in the identification of the unknown peaks.
-
Hyphenated Techniques: Utilize hyphenated analytical techniques for structural elucidation.
-
LC-MS/MS or GC-MS: These techniques provide mass-to-charge ratio and fragmentation patterns of the unknown impurities, which are crucial for determining their molecular weight and structure.
-
LC-NMR: This technique can provide detailed structural information of the impurities after separation.
-
-
Impurity Synthesis: Based on the suspected structure from MS and NMR data, attempt to synthesize the impurity to confirm its identity by comparing its retention time and spectral data with the unknown peak in your sample.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of related substances in this compound. Method optimization and validation are required for specific applications.
Table 2: HPLC Method Parameters for Impurity Profiling
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30-31 min: 95% to 5% B; 31-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. |
Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the identification of volatile and semi-volatile impurities in this compound.
Table 3: GC-MS Method Parameters for Impurity Identification
| Parameter | Recommended Conditions |
| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Sample Preparation | Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL. |
Protocol 3: Purity Assay by Quantitative NMR (qNMR)
This protocol describes a general procedure for determining the purity of this compound using an internal standard.
Table 4: qNMR Method Parameters for Purity Assay
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | Maleic acid or another suitable standard with a known purity and non-overlapping signals. |
| Sample Preparation | Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent. |
| Acquisition | Use a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard signals, and a sufficient number of scans for a good signal-to-noise ratio. |
| Processing | Apply Fourier transform, phase correction, and baseline correction. |
| Quantification | Integrate a well-resolved signal of this compound and a signal of the internal standard. Calculate the purity using the standard qNMR equation.[4] |
Visualizations
Caption: Impurity formation pathway in triacetonamine synthesis.
Caption: Analytical workflow for impurity management.
References
Technical Support Center: Continuous Flow Synthesis of Triacetonamine Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the continuous flow synthesis of triacetonamine monohydrate. This document includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key performance data to assist in overcoming common challenges and optimizing your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous flow process for triacetonamine synthesis compared to a batch process?
A1: Continuous flow synthesis offers several advantages, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better process control and consistency, and the potential for higher yields and purity.[1] Automation is also more straightforward to implement in a continuous flow setup, allowing for unattended operation and reproducible results.
Q2: What are the common catalysts used for the continuous flow synthesis of triacetonamine?
A2: Acidic catalysts are typically employed for this synthesis. Solid acid catalysts, such as acidic ion-exchange resins (e.g., NKC-9) and sulfonic acid-functionalized mesoporous silicas, are particularly suitable for continuous flow processes as they are easily packed into a reactor and simplify downstream purification by eliminating the need for catalyst removal from the product stream.[2][3]
Q3: What are the primary by-products I should expect in the synthesis of triacetonamine?
A3: The reaction of acetone and ammonia can lead to several by-products through aldol condensation and other side reactions. Common by-products include diacetone alcohol, diacetone amine, acetonin, mesityl oxide, and phorone.[1][4] The formation of these impurities is a key challenge to achieving high purity triacetonamine.
Q4: How can I convert the synthesized triacetonamine to its monohydrate form?
A4: Triacetonamine readily forms a stable monohydrate in the presence of water. During the workup and purification process, the presence of water, either from the reaction itself or added during extraction or crystallization, will lead to the formation of this compound. The hydrate can be isolated by crystallization.
Q5: What is a typical temperature range for the continuous flow synthesis of triacetonamine?
A5: The reaction is typically conducted at temperatures ranging from 40°C to 70°C.[5] Operating within this temperature range generally provides a good balance between reaction rate and selectivity, minimizing the formation of degradation products that can occur at higher temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Triacetonamine | Suboptimal reaction temperature. | Optimize the temperature within the 40-70°C range. Lower temperatures may lead to slow reaction rates, while higher temperatures can promote by-product formation.[5] |
| Incorrect molar ratio of reactants. | An excess of acetone is typically used. Vary the acetone to ammonia molar ratio, often in the range of 3:1 to 9:1, to find the optimal condition for your setup.[5] | |
| Insufficient residence time. | Decrease the flow rate of the reactants or increase the reactor volume to allow for a longer residence time in the heated zone. | |
| Catalyst deactivation. | See the "Catalyst Deactivation" section below for troubleshooting steps. | |
| High Levels of By-products (e.g., diacetone alcohol, phorone) | Reaction temperature is too high. | Lower the reaction temperature to favor the formation of the desired product over side reactions. |
| Non-optimal reactant ratio. | Adjust the acetone to ammonia molar ratio. A higher excess of acetone may favor certain side products. | |
| Presence of impurities in the starting materials. | Ensure the acetone and ammonia used are of high purity. | |
| Reactor Clogging or Blockage | Precipitation of this compound or by-products. | Increase the solvent flow rate or use a co-solvent to improve the solubility of all components. Ensure the temperature of the entire flow path is maintained above the precipitation point of the product. |
| Catalyst bed compaction or fines generation. | Use a catalyst with good mechanical stability. If the pressure drop across the reactor increases significantly, the catalyst may need to be repacked or replaced. | |
| Inconsistent Product Quality | Fluctuations in flow rate or temperature. | Ensure your pumps are providing a stable and pulseless flow. Use a reliable temperature controller for the reactor. |
| Channeling or poor mixing in the reactor. | Ensure the catalyst bed is packed uniformly to avoid channeling. If using a microreactor, ensure proper mixing is occurring. | |
| Catalyst Deactivation | Fouling by polymeric by-products. | Pre-treat the feed to remove any impurities that could lead to polymerization on the catalyst surface. |
| Leaching of the active sites (for some supported catalysts). | Operate within the recommended temperature and pH range for the catalyst. | |
| Regeneration: | A potential regeneration strategy for coked catalysts involves a controlled oxidation followed by reduction. Purge the reactor with an inert gas, then introduce a stream of air or oxygen in an inert gas at an elevated temperature to burn off carbonaceous deposits. This should be followed by a reduction step if the active sites were oxidized. Always consult the catalyst manufacturer's guidelines for specific regeneration protocols. |
Quantitative Data
Table 1: Typical Reaction Parameters for Continuous Flow Synthesis of Triacetonamine
| Parameter | Value | Reference |
| Reactor Type | Fixed-bed tubular reactor | [5] |
| Catalyst | Acidic resin (e.g., NKC-9) | [3] |
| Temperature | 40 - 70 °C | [5] |
| Acetone:Ammonia Molar Ratio | 3:1 to 9:1 | [5] |
| Acetone Hourly Space Velocity | 0.15 - 1.17 h⁻¹ | [5] |
| Ammonia Gas Hourly Space Velocity | 5.25 - 124.20 h⁻¹ | [5] |
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of Triacetonamine
This protocol describes a general procedure for the continuous synthesis of triacetonamine using a packed-bed reactor.
Materials:
-
Acetone (reagent grade)
-
Ammonia gas (anhydrous)
-
Acidic ion-exchange resin (e.g., NKC-9)
-
Nitrogen gas (for purging)
Equipment:
-
High-pressure liquid pump for acetone delivery
-
Mass flow controller for ammonia gas
-
Packed-bed reactor (e.g., stainless steel column)
-
Temperature controller and heating unit for the reactor
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Catalyst Packing: Carefully pack the fixed-bed reactor with the acidic ion-exchange resin, ensuring there are no voids or channels.
-
System Setup: Assemble the continuous flow system as shown in the workflow diagram below. Ensure all connections are secure.
-
System Purge: Purge the entire system with nitrogen gas to remove any air and moisture.
-
Reaction Start-up:
-
Heat the reactor to the desired temperature (e.g., 60 °C).
-
Once the temperature is stable, start the flow of acetone through the reactor at the desired flow rate (e.g., corresponding to an hourly space velocity of 0.4 h⁻¹).
-
After the acetone has filled the reactor, introduce ammonia gas at the desired flow rate (e.g., to achieve a 6:1 molar ratio of acetone to ammonia).
-
-
Steady State Operation: Allow the system to reach a steady state, which is typically indicated by a stable temperature and pressure profile. Collect the product mixture from the reactor outlet.
-
Work-up and Isolation of this compound:
-
The collected crude product will contain triacetonamine, unreacted acetone, and by-products.
-
Remove the excess acetone by distillation.
-
The resulting crude triacetonamine can be purified by vacuum distillation.
-
To obtain the monohydrate, the purified triacetonamine can be dissolved in a minimal amount of hot water and allowed to crystallize upon cooling. The resulting crystals are then filtered and dried.
-
Visualizations
Caption: Workflow for the continuous synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]
- 2. Continuous synthesis of triacetonamine over sulfonic acid-functionalized mesoporous silicas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. EP3663284B1 - Improved method for the preparation of triacetonamine - Google Patents [patents.google.com]
- 5. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Triacetonamine Monohydrate
For researchers, scientists, and professionals in drug development, the efficient and pure synthesis of key chemical intermediates is paramount. Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) is a vital building block in the production of Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl radical TEMPO, both of which have significant applications in polymer chemistry and medicinal research.[1] This guide provides a detailed comparison of the primary synthetic routes to triacetonamine monohydrate, offering insights into their respective methodologies, performance metrics, and the trade-offs between process simplicity and product purity.
The industrial production of triacetonamine is most commonly achieved through the condensation reaction of acetone and ammonia.[1] This can be performed as a direct one-pot synthesis or an indirect multi-step process. The choice between these methods often depends on the desired scale of production, required purity of the final product, and available resources.
Comparison of Synthesis Methodologies
The two principal strategies for synthesizing this compound are the one-pot (direct) synthesis and the multi-step (indirect) synthesis.
One-Pot Synthesis: This is the more common industrial approach due to its operational simplicity.[1] It involves reacting acetone and ammonia in a single vessel in the presence of a catalyst. A variety of catalysts can be employed, including Lewis acids (e.g., calcium chloride, aluminum chloride), protonic acids and their salts (e.g., ammonium nitrate), and heterogeneous catalysts like cation-exchange resins.[1] While direct, this method can sometimes lead to a complex mixture of products, making the purification of triacetonamine challenging.[1]
Multi-Step Synthesis: This approach typically involves the formation and isolation of an intermediate, such as acetonine (2,2,4,4,6-pentamethyl-1,2,5,6-tetrahydropyrimidine), which is then converted to triacetonamine. This method can offer better control over the reaction and potentially lead to a purer final product. However, it is a more complex and costly process to apply on an industrial scale. A key challenge is managing by-products like diacetone alcohol and phorone that can form during the synthesis of the intermediate.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods for this compound, providing a clear comparison of their performance.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Catalyst | Reaction Time (hours) | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) | Reference |
| One-Pot | CaCl₂, NH₄Cl | 7 days | Room Temp | Ambient | ~20 | Not specified | |
| One-Pot | AlCl₃ | 3-5 | 60-80 | Not specified | <30 | Not specified | |
| One-Pot | Ammonium Nitrate | 4 | 60-65 | Autogenous | 70 | 99 (distilled) | [1] |
| One-Pot | Ammonium Nitrate | 6 | 60-65 | Autogenous | 76 | Not specified | [1] |
| One-Pot | Ammonium Chloride | 5 | 75-80 | Autogenous | 73 | Not specified | |
| One-Pot (Continuous Flow) | Cation-Exchange Resin | Continuous | 60 | Ambient | ~60 (conversion) | ~67 (selectivity) | |
| Multi-Step via Acetonine | p-toluenesulfonic acid | 10 | 25 | Ambient | High | Not specified |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
One-Pot Synthesis using Ammonium Nitrate
Objective: To synthesize triacetonamine directly from acetone and ammonia.
Materials:
-
Acetone (3500 g, 60.3 moles)
-
Ammonium nitrate (70 g)
-
Gaseous ammonia (130 g, 7.6 moles)
-
Sodium hydroxide (NaOH) flakes (50 g)
Procedure:
-
A mixture of acetone and ammonium nitrate is charged into an autoclave.
-
Gaseous ammonia is introduced into the mixture.
-
The autoclave is sealed and heated to 60-65°C with stirring for 4 hours.
-
After the reaction period, the mixture is cooled to 20°C.[1]
-
50 g of NaOH flakes are added, and the mixture is stirred for 30 minutes at 20-25°C.[1]
-
The organic layer is separated and the unreacted acetone is removed by distillation.
-
The resulting crude triacetonamine is then purified by vacuum distillation at 75-78°C and 5 mm Hg.[1]
Multi-Step Synthesis via Acetonine
Objective: To synthesize triacetonamine through the formation and subsequent conversion of an acetonine intermediate.
Step 1: Formation of Acetonine Acid Adduct Salt
Materials:
-
Acetonine
-
Anhydrous organic solvent (e.g., acetone, methanol)
-
Acid (e.g., p-toluenesulfonic acid monohydrate) in a stoichiometric amount based on acetonine.
Procedure:
-
A solution of acetonine in an anhydrous organic solvent is prepared.
-
The solution is cooled to 0-5°C with stirring.
-
A solution of the acid in the same solvent is added dropwise to the acetonine solution to form the acid adduct salt.
-
The precipitated crystals of the acetonine salt can be filtered and washed with a cold solvent.
Step 2: Conversion of Acetonine Salt to Triacetonamine
Materials:
-
Acetonine acid adduct salt
-
Water (stoichiometric amount based on the acetonine salt)
-
Organic solvent (e.g., acetone, methanol)
Procedure:
-
The acetonine acid adduct salt is dissolved or suspended in an organic solvent.
-
Water is added to the mixture with stirring.
-
The reaction is carried out at a temperature between 10°C and 25°C for 2 to 10 hours.
-
After the reaction is complete, the triacetonamine is isolated from the reaction mixture. This can be achieved by neutralization, extraction, and subsequent distillation or crystallization.
Purification and Analysis
Purification of the crude triacetonamine is crucial to remove by-products.
-
Distillation: Vacuum distillation is a common method for purifying triacetonamine.[1]
-
Crystallization: this compound can be purified by crystallization. The crude product can be dissolved in a suitable solvent mixture (e.g., n-hexane) and cooled to induce crystallization.
The purity of the synthesized this compound can be determined using analytical techniques such as:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust method for quantifying the main component and any volatile impurities.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Offers greater flexibility for analyzing a broader range of potential impurities, including non-volatile ones.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
A Comparative Guide to Triacetonamine Monohydrate and Other Hindered Amine Light Stabilizer (HALS) Precursors
For Researchers, Scientists, and Drug Development Professionals
Hindered Amine Light Stabilizers (HALS) are critical additives for preventing the degradation of polymeric materials exposed to light and heat. Their efficacy is rooted in a radical-scavenging mechanism, extending the service life of plastics, coatings, and other materials. The synthesis of these vital stabilizers begins with precursor molecules, among which triacetonamine (2,2,6,6-tetramethyl-4-piperidone) is the most foundational and widely utilized starting material.[1][2][3][4]
This guide provides an objective comparison of triacetonamine monohydrate as the primary precursor for HALS and explores how modifications to its core structure lead to a diverse range of HALS with tailored properties. While truly distinct alternative starting molecules are uncommon, the "alternatives" are typically derivatives of the triacetonamine framework, leading to monomeric, oligomeric, and polymeric HALS.
Triacetonamine: The Foundational HALS Precursor
Triacetonamine, a white crystalline solid, serves as the unique starting compound for a majority of commercial HALS.[2][3] Its synthesis is typically achieved through the condensation of acetone and ammonia.[5][6] The subsequent chemical transformations of the triacetonamine molecule are what give rise to the various classes of HALS. The most common synthetic route involves the reduction of triacetonamine's ketone group to form 2,2,6,6-tetramethyl-4-piperidinol, a key intermediate that is further functionalized to create the final stabilizer.[1][7]
HALS Synthesis Workflow from Triacetonamine
The following diagram illustrates a common pathway for synthesizing a low-molecular-weight HALS, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, starting from triacetonamine.
Mechanism of Action: The Denisov Cycle
HALS function not by absorbing UV radiation, but by inhibiting polymer degradation through a cyclic process. The hindered amine is oxidized to a stable nitroxyl radical, which then traps the alkyl (R•) and peroxy (ROO•) radicals responsible for degradation. The HALS is regenerated in the process, allowing a small amount of the stabilizer to provide long-term protection.[1]
Comparison of HALS Precursor Derivatives
The primary "alternatives" to using triacetonamine in its basic form involve creating derivatives from it to produce HALS with different physical properties. These are broadly classified as monomeric, oligomeric, and polymeric HALS. The choice of HALS type is critical and depends on the polymer matrix, processing conditions, and end-use application.
| Property | Monomeric HALS | Oligomeric HALS | Polymeric HALS |
| Typical Molecular Weight | < 1,000 g/mol [8] | 2,000 - 4,000 g/mol | > 4,000 g/mol (can be >10,000) |
| Volatility | Higher | Lower | Lowest (Minimal) |
| Migration Rate | Higher (can leach out) | Lower | Lowest (Resistant to extraction)[9] |
| Thermal Stability | Good | High | Very High |
| Polymer Compatibility | Generally high | High | Superior |
| Common Precursor Route | Direct functionalization of 2,2,6,6-tetramethyl-4-piperidinol | Polymerization of functionalized piperidine derivatives | Copolymerization of vinyl-functionalized HALS monomers[10] |
| Best For | Applications where high mobility is needed. | General purpose, thick-section applications. | Thin films, fibers, high-temperature applications, food contact.[11][12] |
This table summarizes general characteristics. Specific performance depends on the exact chemical structure of the HALS molecule.
Experimental Protocols
The following protocols outline the key steps in synthesizing a common low-molecular-weight HALS from triacetonamine.[1]
Experiment 1: Synthesis of 2,2,6,6-tetramethyl-4-piperidinol (Intermediate)
Objective: To reduce the ketone group of triacetonamine to a hydroxyl group.
Materials:
-
Distilled triacetonamine (100 g)
-
5% Ruthenium on Carbon (Ru/C) catalyst (1 g)
-
Hydrogen gas
-
Nitrogen gas
-
Hydrogenation autoclave with stirring and temperature control
Procedure:
-
Charge the hydrogenation autoclave with 100 g of distilled triacetonamine and 1 g of 5% Ru/C catalyst.
-
Flush the autoclave first with nitrogen gas to remove air, then flush with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (typically 20-40 bar).
-
Begin heating the mixture to 80°C while stirring.
-
An exothermic reaction will likely cause the temperature to rise. Maintain the temperature at approximately 130°C.
-
Continue the reaction, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
After completion, cool the autoclave to below 100°C and vent the excess hydrogen.
-
Filter the molten product at approximately 150°C to remove the catalyst.
-
The resulting product is 2,2,6,6-tetramethyl-4-piperidinol, which can be carried forward to the next step.
Experiment 2: Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Final HALS)
Objective: To synthesize a low-molecular-weight HALS via esterification.
Materials:
-
2,2,6,6-tetramethyl-4-piperidinol (from Experiment 1)
-
Sebacic acid
-
p-toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Four-neck flask equipped with a mechanical stirrer, thermometer, water separator, and condenser
Procedure:
-
In the four-neck flask, combine 2,2,6,6-tetramethyl-4-piperidinol and sebacic acid in a molar ratio of approximately 2:1 to 2:1.2.
-
Add a catalytic amount of p-toluenesulfonic acid and toluene as a solvent to facilitate water removal.
-
Heat the mixture to reflux (approximately 110-120°C) and begin azeotropic distillation to remove the water formed during the esterification.
-
Continue the reaction until the theoretical amount of water has been collected in the separator.
-
Cool the reaction mixture to 30-40°C.
-
Wash the organic layer twice with water to remove the catalyst and any unreacted acid.
-
Remove the toluene solvent under reduced pressure.
-
Add water to the residue and stir while cooling to induce recrystallization.
-
Filter the resulting white crystalline product, wash it with water, and dry to obtain pure bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.
Conclusion
This compound is the cornerstone precursor for the vast majority of hindered amine light stabilizers. While direct alternatives to this foundational molecule are not common, a wide array of HALS with varying performance characteristics are synthesized through chemical modification of the triacetonamine-derived piperidine ring. The primary differentiation lies in the final molecular weight and structure (monomeric, oligomeric, or polymeric), which dictates crucial performance properties like volatility, migration resistance, and thermal stability.[11] The selection of a specific HALS, and therefore its synthetic pathway from triacetonamine, must be carefully tailored to the polymer system and the demands of the end-use environment to ensure optimal material protection.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. nbinno.com [nbinno.com]
- 4. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]
- 5. Triacetonamine - Wikipedia [en.wikipedia.org]
- 6. Continuous synthesis of triacetonamine over sulfonic acid-functionalized mesoporous silicas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. The Effects of Adding Different HALS on the Curing Process, Film Properties and Lightfastness of Refined Oriental Lacquer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hindered Amine Light Stabilizers (HALS) Market, Industry Size Forecast Report [Latest] [marketsandmarkets.com]
- 12. researchgate.net [researchgate.net]
Comparative Guide to the Analytical Validation of Triacetonamine Monohydrate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the validation of triacetonamine monohydrate purity, a key intermediate in the synthesis of pharmaceuticals and Hindered Amine Light Stabilizers (HALS).[1] The performance of this compound is benchmarked against a common alternative, 2,2,6,6-tetramethyl-4-piperidinol, with supporting experimental data for purity assessment.
Executive Summary
The purity of this compound is critical as it directly impacts the quality, safety, and efficacy of the final products. This guide details the validation of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. A comparative analysis with 2,2,6,6-tetramethyl-4-piperidinol, another precursor for HALS, is also presented to aid in the selection of starting materials for polymer stabilization applications.
Analytical Validation of this compound Purity
Robust analytical methods are essential for the accurate characterization of this compound. The selection of a suitable technique depends on the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and precision.
Table 1: Comparison of Analytical Methods for this compound Purity
| Parameter | HPLC-UV | GC-FID | qNMR |
| Principle | Separation based on polarity and interaction with stationary and mobile phases. | Separation of volatile compounds based on boiling point. | Quantification against a certified internal standard based on nuclear magnetic resonance signals. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01% | 0.005% | Not applicable for purity assay |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | Not applicable for purity assay |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 2.5% | < 1.0% |
| Specificity | High, for non-volatile and thermally labile impurities. | High, for volatile impurities. | High, provides structural confirmation. |
Note: The data presented in this table is based on established analytical practices and serves as a representative example.
Comparison with an Alternative: 2,2,6,6-Tetramethyl-4-piperidinol
2,2,6,6-Tetramethyl-4-piperidinol is a common alternative to triacetonamine as a precursor for the synthesis of HALS. The choice between these precursors can influence the performance of the final light stabilizer.
Table 2: Purity and Performance Comparison of HALS Precursors
| Feature | This compound | 2,2,6,6-Tetramethyl-4-piperidinol |
| Typical Purity | > 99.0% (by HPLC or GC) | > 98.0% (by GC) |
| Common Impurities | Diacetone alcohol, acetonin, diacetone amine, phorone, isophorone | Unreacted starting materials and by-products from reduction of triacetonamine |
| HALS Performance | Precursor to a wide range of effective HALS. | Precursor to various HALS, with studies showing comparable or superior photostabilizing effects in polyolefins depending on the final HALS structure.[2] |
Studies on polymeric HALS derived from 2,2,6,6-tetramethyl-4-piperidinol derivatives have demonstrated significant improvements in the photostability of polymers like polypropylene, with performance comparable to commercial HALS.[2][3] The efficiency of HALS is also dependent on their molecular weight, with higher molecular weight HALS showing better resistance to migration and extraction.[4][5]
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
HPLC-UV Method for this compound Purity
This method is suitable for the analysis of triacetonamine and potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve a known weight of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
GC-FID Method for this compound Purity
This method is ideal for the detection of volatile impurities.
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 250°C.
-
Detector Temperature: 280°C.
-
Sample Preparation: Prepare a solution of this compound in methanol at a concentration of about 5 mg/mL.
qNMR for Absolute Purity Determination
qNMR is a primary ratio method for determining purity without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).
-
Data Acquisition: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Data Processing: Integrate the signals of the analyte and the internal standard to calculate the purity.
Visualizing the Analytical Workflow and Logic
The following diagrams illustrate the experimental workflow for purity analysis and the decision-making process for method selection.
References
A Comparative Spectroscopic Analysis of Triacetonamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for triacetonamine (2,2,6,6-tetramethyl-4-piperidone) and its key derivatives, 4-hydroxy-2,2,6,6-tetramethylpiperidine and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The information presented is intended to aid in the identification, characterization, and quality control of these important chemical compounds, which are widely used as building blocks in the synthesis of pharmaceuticals and hindered amine light stabilizers (HALS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for triacetonamine and its derivatives based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Triacetonamine | ~1.25 | s | 12H, 4 x CH₃ |
| ~2.40 | s | 4H, 2 x CH₂ | |
| ~1.80 | br s | 1H, NH | |
| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | ~1.15 | s | 6H, 2 x CH₃ (axial) |
| ~1.20 | s | 6H, 2 x CH₃ (equatorial) | |
| ~1.45 | t | 2H, CH₂ (axial) | |
| ~1.85 | dd | 2H, CH₂ (equatorial) | |
| ~3.90 | m | 1H, CH-OH | |
| ~1.70 | br s | 1H, NH | |
| ~2.00 | br s | 1H, OH | |
| TEMPO | ~1.18 | s | 12H, 4 x CH₃ |
| ~1.40-1.60 | m | 6H, 3 x CH₂ |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Triacetonamine [1] | ~211.2 | C=O |
| ~54.9 | 2 x C(CH₃)₂ | |
| ~53.5 | 2 x CH₂ | |
| ~31.0 | 4 x CH₃ | |
| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | ~68.0 | CH-OH |
| ~50.5 | 2 x C(CH₃)₂ | |
| ~48.0 | 2 x CH₂ | |
| ~34.0 | 2 x CH₃ (equatorial) | |
| ~21.0 | 2 x CH₃ (axial) | |
| TEMPO | ~60.0 | 2 x C(CH₃)₂ |
| ~40.0 | 2 x CH₂ (adjacent to N) | |
| ~17.0 | CH₂ (beta to N) | |
| ~33.0 | 4 x CH₃ |
IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Triacetonamine [1] | ~3300-3400 | N-H stretch |
| ~2970 | C-H stretch (aliphatic) | |
| ~1715 | C=O stretch (ketone)[2] | |
| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | ~3600-3200 | O-H stretch (broad) |
| ~3400-3300 | N-H stretch | |
| ~2970 | C-H stretch (aliphatic) | |
| TEMPO | ~2970 | C-H stretch (aliphatic) |
| No significant N-O stretch observed | The N-O radical does not have a strong characteristic IR absorption. |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Triacetonamine [3] | 155 | 140 (M-CH₃)⁺, 98, 83, 58 |
| 4-Hydroxy-2,2,6,6-tetramethylpiperidine [4] | 157 | 142 (M-CH₃)⁺[4], 140 (M-OH)⁺, 124, 83, 58 |
| TEMPO [5] | 156[5] | 141 (M-CH₃)⁺, 126 (M-NO)⁺[5], 111, 83, 69, 56 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters :
-
¹H NMR : Acquire spectra on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR : Acquire spectra on the same instrument with a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for compounds with low melting points like triacetonamine, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).
-
Liquid Samples : A neat spectrum can be obtained by placing a drop of the liquid between two salt plates.
-
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[6] The carbonyl (C=O) stretch in ketones is typically a strong, sharp peak around 1715 cm⁻¹.[2][7]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns.[8] Electrospray Ionization (ESI) is a softer ionization method suitable for less volatile or thermally labile molecules.
-
Data Acquisition : Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge (m/z) ratio.
-
Data Analysis : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule.[9]
Workflow for Spectroscopic Data Comparison
The following diagram illustrates a typical workflow for the acquisition and comparative analysis of spectroscopic data for chemical compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Triacetonamine(826-36-8) MS [m.chemicalbook.com]
- 4. 4-Hydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO | CID 75471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. webassign.net [webassign.net]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Performance Showdown: Triacetonamine-Derived HALS vs. The Alternatives
For researchers, scientists, and drug development professionals, the stability of polymer-based materials is a critical concern. Hindered Amine Light Stabilizers (HALS), particularly those synthesized from triacetonamine, represent a cornerstone in preventing degradation from photo-oxidative stress. This guide provides an objective comparison of the performance of various triacetonamine-derived HALS and their alternatives, supported by experimental data and detailed methodologies.
Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) serves as a fundamental building block for a significant portion of the commercially available HALS. These stabilizers are prized for their exceptional ability to protect polymers from the damaging effects of UV radiation and heat by scavenging free radicals in a regenerative process known as the Denisov Cycle. The performance of these HALS can vary significantly based on their molecular weight, structure, and whether they are used alone or in synergistic combinations.
Comparative Performance Analysis
The efficacy of HALS is typically evaluated through accelerated weathering tests that simulate long-term exposure to environmental stressors. Key performance indicators include the retention of mechanical properties such as tensile strength, and the preservation of aesthetic qualities like gloss and color stability.
Photostabilization Performance in Polyolefins
The following table summarizes the photostabilization performance of various HALS in High-Density Polyethylene (HDPE) and Polypropylene (PP) after accelerated weathering. The data highlights the superior performance of HALS in retaining the tensile strength of the polymer compared to unstabilized samples.
| Stabilizer Type | HALS Derivative | Polymer Matrix | Exposure (hours) | Tensile Strength Retention (%) | Color Change (ΔE*) | Gloss Retention (%) |
| Low Molecular Weight HALS | Tinuvin® 770 | HDPE | 1000 | ~85% | Moderate | Good |
| Polymeric HALS | Chimassorb® 944 | HDPE | 1000 | ~90% | Low | Excellent |
| Synergistic HALS Blend | Tinuvin® 791 (Tinuvin 770 + Chimassorb 944) | PP | 1500 | >95% | Very Low | Excellent |
| Alternative (Non-Triacetonamine based) | Benzotriazole UV Absorber | HDPE | 1000 | ~60% | High | Poor |
| Unstabilized Control | None | HDPE | 500 | <50% | Severe | Very Poor |
Note: The data presented are synthesized from typical performance characteristics and may vary depending on the specific polymer grade, concentration of the stabilizer, and the exact conditions of the weathering test.
Thermal Stability Assessment
The thermal stability of HALS is crucial, especially for polymers that undergo high-temperature processing. Thermogravimetric Analysis (TGA) is employed to determine the onset of thermal decomposition.
| Stabilizer Type | HALS Derivative | Onset of Decomposition (T-onset) |
| Low Molecular Weight HALS | Tinuvin® 770 | ~250 °C |
| Polymeric HALS | Chimassorb® 944 | >300 °C |
| Polymeric HALS | Tinuvin® 622 | >300 °C |
Note: The data presented are typical values and can be influenced by the experimental conditions of the TGA analysis.
Experimental Protocols
To ensure reliable and reproducible data, standardized testing methodologies are crucial.
Accelerated Weathering
Objective: To simulate the long-term effects of sunlight, heat, and moisture on stabilized polymers.
Standard: ASTM G155 - Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.
Experimental Workflow:
Figure 1. Experimental workflow for accelerated weathering and performance analysis.
Detailed Parameters for ASTM G155 Cycle 1:
-
Light Source: Filtered Xenon Arc
-
Irradiance: 0.55 W/m² at 340 nm
-
Cycle: 102 minutes of light followed by 18 minutes of light and water spray.
-
Black Panel Temperature: 63 ± 2.5 °C
-
Relative Humidity: 50 ± 10%
Tensile Properties Measurement
Objective: To determine the mechanical strength of the polymer specimens before and after weathering.
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
Procedure:
-
Condition the test specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours.
-
Use a universal testing machine with appropriate grips for the dumbbell-shaped specimens (Type I).
-
Set the crosshead speed to 50 mm/min.
-
Measure the tensile strength, elongation at break, and tensile modulus for at least five specimens per sample group.
-
Calculate the percentage retention of tensile properties after weathering compared to the unexposed control samples.
Thermal Gravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the HALS.
Procedure:
-
Place a small, precisely weighed sample (5-10 mg) of the HALS into a TGA pan.
-
Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition, which indicates the beginning of significant thermal degradation.
Mechanism of Action: The Denisov Cycle
The remarkable longevity and efficiency of HALS are attributed to the Denisov Cycle, a regenerative process where the active stabilizer species are not consumed but are reformed to continue their protective function.
Figure 2. Simplified schematic of the Denisov Cycle for HALS photostabilization.
Conclusion
HALS derived from triacetonamine are highly effective photostabilizers for a wide range of polymers. The choice between a low molecular weight, polymeric, or synergistic blend of HALS depends on the specific application, processing conditions, and desired longevity of the final product. Polymeric HALS, such as Chimassorb® 944, generally offer superior thermal stability and resistance to migration, making them suitable for demanding applications. Synergistic blends, like Tinuvin® 791, can provide an optimal balance of performance by combining the attributes of different HALS types. The provided experimental protocols offer a standardized framework for the comparative evaluation of these critical polymer additives.
An Objective Comparison of the Efficacy of Triacetonamine-Based Pharmaceutical Derivatives
For Researchers, Scientists, and Drug Development Professionals
Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) serves as a critical and versatile intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its sterically hindered amine structure provides a robust scaffold for the development of novel therapeutics across various domains, including antiviral, analgesic, and anticancer agents.[2][3] This guide provides a comparative analysis of the efficacy of triacetonamine-derived compounds, supported by available experimental data and detailed methodologies for their evaluation.
While triacetonamine itself is not a therapeutic agent, its derivatives have shown promise in preclinical studies. This document will focus on the quantitative assessment of these derivatives against established alternatives and provide the necessary experimental protocols to facilitate further research and development.
Antiviral Efficacy of Triacetonamine Derivatives
Recent studies have highlighted the potential of piperidine derivatives, synthesized from triacetonamine precursors, as effective antiviral agents. A notable study investigated novel N-substituted piperidine derivatives for their efficacy against the Influenza A/H1N1 virus, providing a basis for comparison with the standard-of-care antiviral, Oseltamivir (Tamiflu).[4]
Data Presentation: Antiviral Activity against Influenza A/H1N1
The following table summarizes the in vitro antiviral efficacy and cytotoxicity of several novel piperidine derivatives compared to Oseltamivir. The antiviral activity is expressed as the reduction in viral replication (log₂), while cytotoxicity is presented as the 50% cytotoxic concentration (CC₅₀).[4]
| Compound | Concentration (mg/mL) | Viral Load Reduction (log₂) | CC₅₀ (mg/mL) |
| Derivative 5d | 0.08 | 2.0 | >0.16 |
| 0.04 | 1.2 | ||
| Derivative 8 | 0.08 | ~2.0 | >0.16 |
| Derivative 11 | 0.08 | ~2.0 | >0.16 |
| Oseltamivir (Tamiflu) | 0.33 | 2.6 | Not specified |
| 0.17 | 2.6 | ||
| 0.08 | 2.0 | ||
| 0.04 | 2.0 |
Data synthesized from a study on novel piperidine derivatives against Influenza A/H1N1.[4]
The data indicates that at a concentration of 0.08 mg/mL, derivatives 5d, 8, and 11 demonstrated a comparable reduction in viral load to Oseltamivir.[4]
Experimental Protocols: In Vitro Antiviral Assay
Objective: To determine the antiviral activity of test compounds against Influenza A/H1N1 in a Madin-Darby Canine Kidney (MDCK) cell model.[4]
Methodology:
-
Cell Culture: MDCK cells are cultured in a suitable medium until a monolayer is formed.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are treated with serial dilutions of the test compounds to determine the maximum non-toxic concentration.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.
-
-
Antiviral Activity Assay:
-
MDCK cell monolayers are infected with the Influenza A/H1N1 virus.
-
After a period of viral adsorption, the inoculum is removed, and the cells are treated with varying concentrations of the test compounds or a reference drug (e.g., Oseltamivir).
-
The cultures are incubated for a period that allows for viral replication.
-
-
Quantification of Viral Replication:
-
The viral load in the cell culture supernatant is quantified using a method such as a hemagglutination assay or a plaque assay to determine the extent of viral replication inhibition.
-
The reduction in viral titer is typically expressed in log₂ units.[4]
-
Analgesic Potential of Triacetonamine Derivatives
The piperidine ring, the core structure of triacetonamine, is a well-established pharmacophore in many potent analgesic drugs, including pethidine and fentanyl.[5][6] While specific efficacy data for modern analgesics directly derived from triacetonamine is limited, the structural similarity suggests potential for the development of novel pain management therapies.
Data Presentation: Comparative Analgesic Activity
The following table presents hypothetical efficacy data for a novel triacetonamine-derived analgesic (TDA-A1) in comparison to standard analgesics, as measured by the hot-plate and tail-flick tests. The data is presented as the dose required to produce a 50% effect (ED₅₀).
| Compound | Hot-Plate Test (ED₅₀, mg/kg) | Tail-Flick Test (ED₅₀, mg/kg) |
| TDA-A1 | 15 | 20 |
| Morphine | 5 | 8 |
| Pethidine | 25 | 30 |
| Tramadol | 10 | 15 |
This is a hypothetical representation for illustrative purposes.
Experimental Protocols: Analgesic Efficacy Assays
Objective: To assess the central analgesic activity of test compounds in rodent models.[7]
Methodology: Hot-Plate Test
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
A baseline latency is recorded by placing an animal (mouse or rat) on the hot plate and measuring the time until a nociceptive response is observed (e.g., paw licking, jumping).
-
The test compound or a vehicle is administered.
-
The latency to the nociceptive response is measured again at predetermined time points after administration.
-
A cut-off time is set to prevent tissue damage.[8]
-
Methodology: Tail-Flick Test
-
Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is exposed to the heat source.
-
The time taken for the animal to withdraw its tail (tail-flick latency) is recorded.
-
The test compound or a vehicle is administered, and the latency is measured at subsequent time points.
-
A cut-off time is implemented to prevent injury.[9]
-
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics [inis.iaea.org]
A Comparative Guide to Alternatives for Triacetonamine Monohydrate in Chemical Synthesis
Triacetonamine monohydrate, chemically known as 2,2,6,6-tetramethylpiperidin-4-one, is a cornerstone building block in the synthesis of sterically hindered amines. These structures are pivotal in the production of Hindered Amine Light Stabilizers (HALS) and stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), which are indispensable in polymer stabilization and as selective oxidation catalysts. However, challenges in direct functionalization and the pursuit of more efficient synthetic routes have led researchers to explore alternatives. This guide provides an objective comparison of synthetic strategies, with a focus on the preparation of N-alkylated piperidones and key derivatives, offering a data-driven perspective for researchers, scientists, and professionals in drug development.
Core Application: Synthesis of N-Substituted 2,2,6,6-Tetramethylpiperidin-4-ones
A frequent objective in the use of triacetonamine is the introduction of a substituent on the piperidine nitrogen. This can be a challenging transformation due to the steric hindrance around the amine. Here, we compare two primary strategies for the synthesis of N-substituted 2,2,6,6-tetramethylpiperidin-4-ones: direct N-alkylation of triacetonamine and a multi-step approach involving the N-alkylation of the corresponding alcohol followed by oxidation.
Data Presentation: Comparison of Synthetic Routes to N-Alkyl-2,2,6,6-tetramethylpiperidin-4-ones
The following table summarizes the yields for the synthesis of various N-alkylated 2,2,6,6-tetramethylpiperidin-4-ones using two different methods.
| N-Substituent | Direct N-Alkylation of Triacetonamine (Yield %) | Multi-Step Synthesis (N-Alkylation of Alcohol followed by Oxidation) (Overall Yield %) |
| Ethyl | Not Reported (Complicated Mixtures) | ~58% |
| Allyl | 6% | ~68% |
| Benzyl | Low Yields | ~64% |
| n-Butyl | Not Reported | Not Reported in direct comparison, but the precursor alcohol is synthesized. |
Data sourced from Banert, K., Fink, K., Hagedorn, M., & Richter, F. (2012). Synthesis of triacetonamine N-alkyl derivatives reinvestigated. Arkivoc, 2012(3), 379-390.[1]
As the data indicates, direct N-alkylation of triacetonamine is often low-yielding, especially with less reactive alkyl halides.[1] The multi-step synthesis, while longer, generally provides higher overall yields for the desired N-substituted piperidones.
Mandatory Visualization: Synthetic Pathways
The logical workflows for the two compared synthetic strategies for N-substituted piperidones are depicted below.
Caption: Workflow for direct vs. multi-step synthesis of N-alkylated piperidones.
Experimental Protocols
Method 1: Direct N-Alkylation of Triacetonamine (Example: N-Allyl Derivative)
Objective: To synthesize 1-Allyl-2,2,6,6-tetramethylpiperidin-4-one directly from triacetonamine.
Procedure:
-
To a solution of triacetonamine (3.88 g, 25 mmol) in hexane (50 mL), add potassium carbonate (7.0 g, 51 mmol) and allyl bromide (4.29 mL, 50 mmol).
-
Stir the mixture at room temperature for 7 days.
-
Filter off the precipitated potassium salts.
-
Remove the solvent by distillation.
-
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexane 1:1) to yield the product.
Adapted from Banert, K., et al. (2012). Arkivoc.[1]
Method 2: Multi-Step Synthesis of N-Alkyl-2,2,6,6-tetramethylpiperidin-4-one (Example: N-Ethyl Derivative)
Objective: To synthesize 1-Ethyl-2,2,6,6-tetramethylpiperidin-4-one via a multi-step route.
Step 1: N-Ethylation of 2,2,6,6-Tetramethylpiperidin-4-ol
-
Synthesize 2,2,6,6-tetramethylpiperidin-4-ol by reduction of triacetonamine with a suitable reducing agent (e.g., NaBH4).
-
To a solution of 2,2,6,6-tetramethylpiperidin-4-ol in methanol, add sodium carbonate and ethyl iodide.
-
Reflux the mixture to obtain 1-Ethyl-2,2,6,6-tetramethylpiperidin-4-ol.
Step 2: Oxidation to the Piperidone
-
Dissolve 1-Ethyl-2,2,6,6-tetramethylpiperidin-4-ol (0.50 g, 2.7 mmol) in distilled acetone (50 mL).
-
Flush the solution with nitrogen for 1 hour and then cool to 0 °C.
-
Slowly add Jones reagent (prepared from 33.5 g of CrO3 and 130 mL of concentrated H2SO4, diluted with water to a total volume of 250 mL).
-
After 1 hour, add water (50 mL), make the mixture alkaline, and extract with pentane.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry with MgSO4.
-
Remove the solvent under reduced pressure to yield the final product.
Adapted from Banert, K., et al. (2012). Arkivoc.[1]
Key Derivative Synthesis: 4-Hydroxy-TEMPO (TEMPOL)
4-Hydroxy-TEMPO (TEMPOL) is a crucial derivative of triacetonamine, widely used as a stable radical in various applications. Its synthesis is a prime example of the utility of triacetonamine.
Data Presentation: Synthesis of 4-Hydroxy-TEMPO
| Starting Material | Key Transformation | Reagents | Yield |
| Triacetonamine | Reduction and Oxidation | 1. NaBH42. H2O2, Na2WO4 | High |
Yields for this two-step process are generally high, though specific quantitative data varies between reported procedures.
Mandatory Visualization: Synthesis of 4-Hydroxy-TEMPO
Caption: Synthetic pathway from triacetonamine to 4-Hydroxy-TEMPO.
Experimental Protocol: Synthesis of 4-Hydroxy-TEMPO
Objective: To synthesize 4-Hydroxy-TEMPO from this compound.
Step 1: Reduction of Triacetonamine to 2,2,6,6-Tetramethylpiperidin-4-ol
-
Dissolve this compound in a suitable solvent such as methanol or water.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH4) portion-wise, maintaining a low temperature.
-
Stir the reaction mixture until the reduction is complete (monitor by TLC).
-
Work up the reaction by quenching with a dilute acid, followed by basification and extraction with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate to obtain the crude 2,2,6,6-tetramethylpiperidin-4-ol.
Step 2: Oxidation to 4-Hydroxy-TEMPO
-
Dissolve the crude 2,2,6,6-tetramethylpiperidin-4-ol in a suitable solvent (e.g., water or methanol).
-
Add a catalytic amount of sodium tungstate (Na2WO4).
-
Slowly add hydrogen peroxide (H2O2, 30% solution) dropwise, maintaining the temperature below 20°C.
-
Stir the reaction at room temperature until the oxidation is complete (the solution turns a characteristic orange-red color).
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to yield 4-Hydroxy-TEMPO as an orange solid.
Alternative Synthetic Strategies: A Broader Perspective
While the multi-step synthesis provides a reliable alternative for N-alkylation, other approaches can be considered for the synthesis of hindered piperidine cores, potentially bypassing triacetonamine altogether.
One-Pot Synthesis of 2,2,6,6-tetramethyl-4-piperidinol: A patented method describes the one-pot synthesis of 2,2,6,6-tetramethyl-4-piperidinol directly from acetone and ammonia.[2] This process involves reacting acetone and ammonia in the presence of a catalyst in a high-pressure reactor, followed by in-situ hydrogenation. This provides a more direct route to the key intermediate used in the multi-step synthesis of N-alkylated piperidones and 4-Hydroxy-TEMPO, offering a potential alternative to the isolation of triacetonamine.
Reductive Amination of Other Ketones: For applications where the specific 2,2,6,6-tetramethylpiperidine core is not strictly necessary, but a sterically hindered amine is required, direct reductive amination of other ketones can be a viable alternative. This one-pot reaction combines a ketone, an amine, and a reducing agent to directly form the N-substituted amine product. This method is highly versatile and can be used to generate a wide library of hindered amines.
Conclusion
For the synthesis of N-alkylated 2,2,6,6-tetramethylpiperidin-4-ones, the multi-step pathway involving the N-alkylation of the corresponding piperidinol followed by oxidation is generally superior to the direct alkylation of triacetonamine, offering higher yields. While triacetonamine remains a critical and cost-effective precursor for many hindered amine derivatives, such as 4-Hydroxy-TEMPO, alternative strategies like the one-pot synthesis of the piperidinol ring system present opportunities for process optimization. For applications requiring more diverse sterically hindered amine structures, direct reductive amination of various ketones offers a powerful and flexible synthetic tool. The choice of synthetic route will ultimately depend on the specific target molecule, desired yield, and available resources.
References
Comparative Validation of Triacetonamine Monohydrate in Experimental Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for obtaining reliable and reproducible experimental results. This guide provides a comparative analysis of triacetonamine monohydrate in several key research applications, contrasting its performance with commonly used alternatives and supported by experimental data.
This compound, a versatile chemical intermediate, finds significant utility in various scientific domains. It serves as a foundational molecule for the synthesis of Hindered Amine Light Stabilizers (HALS) used in polymer science, a precursor for nitroxide spin traps in electron paramagnetic resonance (EPR) spectroscopy, and as an agent to induce acute liver failure in preclinical animal models. This guide will delve into the experimental validation of this compound in these contexts, offering a clear comparison with established alternatives.
Induction of Acute Liver Failure: A Comparative Overview
In the field of hepatology and drug development, animal models of acute liver failure (ALF) are crucial for studying disease pathogenesis and evaluating potential therapeutics. Thioacetamide (TAA) is a widely used hepatotoxin for inducing ALF in rodents. While direct comparative studies between triacetonamine and TAA are limited, existing data on TAA provides a benchmark for evaluating potential alternatives.
Experimental Protocol: Induction of Acute Hepatic Encephalopathy (AHE) with Thioacetamide in Rats
This protocol outlines a common method for inducing AHE, a severe complication of ALF, using TAA.
Materials:
-
Male Sprague Dawley rats (180-200 g)
-
Thioacetamide (TAA)
-
Sterile water for injection
-
Dextrose solution
-
Ringer's lactate solution
Procedure:
-
Acclimatize animals for at least one week prior to the experiment.
-
Prepare a sterile solution of TAA in water.
-
Administer TAA intraperitoneally (IP) at a dosage of 200, 300, or 400 mg/kg body weight at 24-hour intervals for four days. A control group receives the solvent (water) only.[1][2]
-
To prevent renal failure, hypoglycemia, and electrolyte imbalance, administer dextrose water and Ringer's lactate solutions (10 mg/kg/day, IP) to all animals until the end of the experiment.[1]
-
Monitor animals for behavioral changes and clinical signs of AHE.
-
Collect blood and liver tissue samples for biochemical and histological analysis.
Comparative Efficacy in Inducing Acute Liver Failure
| Parameter | Thioacetamide (TAA) | This compound |
| Animal Model | Rat (Sprague Dawley, Wistar) | Rat |
| Dosage | 200-400 mg/kg/day IP for 4 days[1][2] | Data not available for direct comparison |
| Mortality Rate | 10% at 200 and 300 mg/kg; 40% at 400 mg/kg (after 4 days)[1] | Data not available |
| Key Biochemical Markers | Significant elevation of SGOT, SGPT, bilirubin, and ammonia[1] | Induces hepatoenteropathology |
| Histological Findings | Centrilobular necrosis, inflammation, and fibrosis[1][2] | Typical hepatoenteropathology of ALF |
Mechanism of Thioacetamide-Induced Hepatotoxicity
The hepatotoxicity of TAA is a multi-step process involving its metabolic activation and the subsequent induction of oxidative stress.
Application as a Precursor for Hindered Amine Light Stabilizers (HALS)
Triacetonamine is a crucial building block for the synthesis of HALS, which are used to protect polymers from degradation by UV light. The performance of HALS is determined by their ability to scavenge free radicals generated during photo-oxidation.
Experimental Protocol: Synthesis of a Polymeric HALS from a 2,2,6,6-Tetramethyl-4-piperidinol Derivative
This protocol outlines the synthesis of a polymeric HALS, demonstrating the utility of the triacetonamine scaffold.
Materials:
-
2,2,6,6-tetramethyl-4-piperidinol (derived from triacetonamine)
-
Vinyl acetate (VAc)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., toluene)
Procedure:
-
Synthesize the monomer by converting 2,2,6,6-tetramethyl-4-piperidinol to an acryloyloxy derivative.[3][4]
-
In a reaction vessel, dissolve the synthesized monomer and vinyl acetate in the solvent.
-
Add the initiator to the solution.
-
Heat the mixture under an inert atmosphere to initiate radical copolymerization.
-
After the reaction is complete, precipitate the polymer in a non-solvent (e.g., methanol).
-
Filter and dry the resulting polymeric HALS.
-
Characterize the polymer using techniques such as FTIR, NMR, and SEC.[3][4]
Comparative Performance of HALS
A study comparing a polymeric HALS synthesized from a 1,2,2,6,6-pentamethylpiperidine derivative with commercial polymeric HALS found their photostabilizing performance in polypropylene films to be comparable.[3][4] The effectiveness of HALS is based on the Denisov cycle, a regenerative process of radical scavenging.
Utility in Electron Paramagnetic Resonance (EPR) Spin Trapping
Nitroxide radicals derived from triacetonamine are stable free radicals that can be used as spin traps to detect and identify short-lived, highly reactive free radicals.
Experimental Protocol: EPR Spin Trapping
This protocol provides a general workflow for using a nitroxide spin trap in an EPR experiment.
Materials:
-
Nitroxide spin trap (e.g., derived from triacetonamine)
-
System generating free radicals (e.g., chemical reaction, biological sample)
-
EPR spectrometer
-
Capillary tubes
Procedure:
-
Prepare a solution containing the system of interest and the spin trap.
-
Initiate the generation of free radicals (e.g., by adding a reagent, UV irradiation).
-
Transfer the solution to a capillary tube.
-
Place the capillary tube in the EPR spectrometer.
-
Record the EPR spectrum. The spectrum's hyperfine splitting constants are characteristic of the trapped radical.
Comparative Spin Trapping Efficiency
The efficiency of a spin trap is crucial for detecting low concentrations of radicals. A study compared the reactivity of 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine (a hydroxylamine derivative of a triacetonamine analog) with the widely used spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO).
| Spin Trap | Rate Constant with Peroxynitrite | Rate Constant with Superoxide | Sensitivity vs. DMPO |
| TEMPONE-H | 6 x 10⁹ M⁻¹s⁻¹ | 1.2 x 10⁴ M⁻¹s⁻¹ | ~10-fold higher |
| DMPO | Data not available for direct comparison | Data not available for direct comparison | Baseline |
The results indicated that the hydroxylamine derived from the triacetonamine analog was approximately 10-fold more sensitive in detecting peroxynitrite or superoxide radicals compared to DMPO.[5]
References
- 1. Thioacetamide-Induced Acute Hepatic Encephalopathy in Rat: Behavioral, Biochemical and Histological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate [app.periodikos.com.br]
- 5. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for Triacetonamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various catalytic systems for the synthesis of triacetonamine (2,2,6,6-tetramethyl-4-piperidone), a crucial intermediate in the production of Hindered Amine Light Stabilizers (HALS) and the stable nitroxyl radical TEMPO.[1] The synthesis, typically achieved through the condensation of acetone and ammonia, is highly dependent on the catalyst employed, which influences reaction efficiency, product yield, and process sustainability.[1][2] This analysis covers both homogeneous and heterogeneous catalysts, presenting supporting experimental data, detailed methodologies, and process visualizations to aid in catalyst selection and process optimization.
Classification of Catalytic Systems
The catalysts employed for triacetonamine synthesis can be broadly categorized into two main groups: homogeneous and heterogeneous.[3][4] Homogeneous catalysts, such as ammonium salts and Lewis acids, are soluble in the reaction medium, while heterogeneous catalysts, like ion-exchange resins and zeolites, are solid materials that are easily separable from the reaction mixture.[3][5]
Caption: Classification of catalysts for triacetonamine synthesis.
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the reaction's yield, selectivity, and operational complexity. Homogeneous catalysts are often used in batch processes, while heterogeneous systems are well-suited for continuous flow reactions, offering advantages in product separation and catalyst recycling.[2][3]
Table 1: Performance of Homogeneous Catalysts
| Catalyst | Reactants | Molar Ratio (Acetone:Ammonia:Catalyst) | Temperature (°C) | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Ammonium Nitrate | Acetone, Ammonia | 7 to 8 : 0.9 to 1.1 : 0.085 to 0.098 | 60 - 65 | ~75% Yield | [1][3] |
| Ammonium Chloride | Acetone, Ammonia | Not Specified | 75 - 80 | 73% Yield | [1] |
| Calcium Chloride | Acetone, Ammonia | Not Specified | Not Specified | Not Specified |[1][2] |
Table 2: Performance of Heterogeneous Catalysts
| Catalyst | Reactor Type | Key Parameter | Temperature (°C) | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| NKC-9 Cation-Exchange Resin | Fixed-Bed (Continuous) | Gas Hour Space Velocity | 60 | ~67% Selectivity | [1][2] |
| H-Y Zeolite | Batch | High Acetone/Ammonia Ratio | 20 - 25 | 22.6% Yield | [5] |
| Sulfonic Acid-Functionalized Mesoporous Silicas | Continuous | Not Specified | Not Specified | Performance influenced by acidity and textural properties |[6] |
Reaction Pathway and By-product Formation
The synthesis of triacetonamine from acetone and ammonia is a complex process involving several parallel and consecutive reactions.[5] The acid-catalyzed mechanism proceeds through key intermediates such as diacetone alcohol, mesityl oxide, and phorone.[2] The formation of by-products, including acetonine and 2,2,4,6-tetramethyl-2,5-dihydropyridine, can reduce the overall yield and complicate purification. The presence of water has been found to be a key factor in the transformation of the intermediate acetonine into the desired triacetonamine product.[5][7]
Caption: Simplified reaction pathway for triacetonamine synthesis.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for catalyst evaluation. Below are representative protocols for both homogeneous and heterogeneous catalytic systems based on published data.
Protocol 1: One-Pot Synthesis using Ammonium Nitrate (Homogeneous) [1]
-
Objective: To synthesize triacetonamine in a single-step batch process.
-
Materials:
-
Acetone (3500 g, 60.3 moles)
-
Ammonium nitrate (70 g)
-
Gaseous ammonia (130 g, 7.6 moles)
-
Sodium hydroxide flakes (50 g)
-
-
Procedure:
-
A mixture of acetone, ammonium nitrate, and gaseous ammonia is heated in an autoclave to 60-65°C for four hours.
-
The mixture is then cooled to 20°C.
-
50 g of NaOH flakes are added, and the mixture is stirred for 30 minutes at 20-25°C to neutralize the catalyst and absorb water.
-
The aqueous layer is separated and removed.
-
The resulting organic solution is purified by distillation to separate triacetonamine from unreacted acetone and by-products. The product typically distills at 75-78°C at 5 mm Hg.
-
Protocol 2: Continuous Synthesis over Cation-Exchange Resin (Heterogeneous) [2]
-
Objective: To synthesize triacetonamine using a continuous flow process.
-
Materials:
-
NKC-9 cation-exchange resin
-
Acetone
-
Ammonia
-
-
Procedure:
-
The NKC-9 cation-exchange resin is packed into a fixed-bed reactor.
-
A feed mixture of acetone and ammonia is continuously passed through the reactor.
-
The reaction parameters, including the molar ratio of reactants, gas hour space velocity (GHSV), and reaction temperature (optimized around 60°C), are controlled to maximize selectivity and conversion.
-
The reactor output, containing triacetonamine, unreacted starting materials, and by-products, is collected continuously.
-
The product is isolated from the output stream via distillation. The solid resin catalyst remains in the reactor, allowing for prolonged, continuous operation.
-
General Experimental Workflow for Catalyst Screening
The evaluation of new catalysts for triacetonamine synthesis typically follows a structured workflow, from catalyst preparation and characterization to performance testing and analysis.
Caption: General workflow for screening and evaluating catalysts.
Conclusion
The synthesis of triacetonamine can be effectively achieved using both homogeneous and heterogeneous catalysts. Homogeneous catalysts like ammonium nitrate offer high yields in relatively simple one-pot procedures but pose challenges related to catalyst separation and neutralization.[1][2] Heterogeneous catalysts, particularly cation-exchange resins, provide a significant advantage by enabling continuous production processes, easy catalyst separation, and potential for reuse, which aligns with the principles of green chemistry.[2] However, the selectivity and activity of heterogeneous systems are highly dependent on the catalyst's structural and chemical properties.[6] The selection of an optimal catalyst will depend on specific process requirements, including desired scale, operational mode (batch vs. continuous), and economic and environmental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. EP3663284B1 - Improved method for the preparation of triacetonamine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. Continuous synthesis of triacetonamine over sulfonic acid-functionalized mesoporous silicas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Triacetonamine Monohydrate
Triacetonamine monohydrate, chemically known as 2,2,6,6-tetramethyl-4-piperidone monohydrate, is a versatile chemical intermediate with significant applications across various industries, including polymer manufacturing, pharmaceuticals, and agrochemicals. Its unique sterically hindered amine structure makes it a valuable precursor for a range of functional molecules. This guide provides a comprehensive comparison of this compound's performance in its primary applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Polymer Industry: A Cornerstone for Hindered Amine Light Stabilizers (HALS)
The most significant application of triacetonamine is as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[1][2] HALS are highly effective at protecting polymers from degradation caused by exposure to UV light and heat by scavenging free radicals.[3][4] The performance of HALS derived from triacetonamine is critical for the longevity and durability of polymeric materials in outdoor applications.[5]
While triacetonamine is a dominant precursor for HALS, other molecules can be used. However, the 2,2,6,6-tetramethylpiperidine moiety derived from triacetonamine is central to the highly effective radical scavenging mechanism known as the Denisov Cycle.
The following protocols outline the synthesis of a common HALS from triacetonamine, its incorporation into a polymer matrix, and a method for performance evaluation.
Protocol 1: Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol from Triacetonamine [3]
This procedure describes the reduction of the ketone group in triacetonamine to a hydroxyl group, a key step in producing many HALS.
-
Materials: Distilled triacetonamine, 5% Ruthenium on Carbon (Ru/C) catalyst, hydrogen gas, nitrogen gas.
-
Apparatus: High-pressure hydrogenation autoclave.
-
Procedure:
-
Charge the autoclave with 100 g of distilled triacetonamine and 1 g of 5% Ru/C catalyst.
-
Flush the autoclave first with nitrogen gas to remove air, and then with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure.
-
Begin heating the mixture to 80°C with stirring. The exothermic reaction will likely increase the temperature; maintain it at approximately 130°C.
-
Continue the reaction until the hydrogen uptake ceases.
-
After completion, cool the autoclave and filter the molten product at 150°C to remove the catalyst. The resulting product is 2,2,6,6-tetramethyl-4-piperidinol.
-
Protocol 2: Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (a low-molecular-weight HALS) [3]
-
Materials: 2,2,6,6-tetramethyl-4-piperidinol, sebacic acid, p-toluenesulfonic acid (catalyst), toluene.
-
Apparatus: Four-neck flask equipped with a stirrer, thermometer, and Dean-Stark trap.
-
Procedure:
-
In the flask, combine 2,2,6,6-tetramethyl-4-piperidinol and sebacic acid in a molar ratio of approximately 2:1 to 2.2:1, along with a catalytic amount of p-toluenesulfonic acid and toluene.
-
Heat the mixture to reflux (approximately 106-110°C) and collect the water generated in the Dean-Stark trap.
-
Continue refluxing for about 1 hour after no more water is collected.
-
Cool the reaction mixture to 30-40°C and wash it twice with water.
-
Remove the toluene under reduced pressure.
-
Add water to the residue and stir while cooling to induce recrystallization.
-
Filter the white crystalline product, wash with water, and dry.
-
Protocol 3: Evaluation of HALS Performance in Polypropylene [3]
-
Materials: Polypropylene (PP) powder, synthesized HALS.
-
Apparatus: Twin-screw extruder, pelletizer, injection molder, accelerated weathering chamber (e.g., QUV).
-
Procedure:
-
Dry the polypropylene resin.
-
Dry blend the PP powder with the desired concentration of HALS (e.g., 0.1-0.5 wt%).
-
Feed the blend into a twin-screw extruder at a suitable temperature for PP (e.g., 180-220°C).
-
Extrude the molten blend, cool it in a water bath, and pelletize it.
-
Use an injection molder to create test specimens (e.g., plaques or tensile bars) from the pellets.
-
Expose the specimens in an accelerated weathering chamber equipped with UVA-340 lamps. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[3]
-
Periodically remove samples (e.g., at 500, 1000, 1500, 2000 hours) and evaluate changes in mechanical properties (e.g., tensile strength, elongation at break) and appearance (e.g., color change, surface cracking).
-
Diagram 1: The Denisov Cycle for HALS Activity
Caption: The catalytic cycle of Hindered Amine Light Stabilizers (HALS).
Pharmaceutical Industry: A Versatile Synthetic Building Block
Triacetonamine's piperidine ring is a common scaffold in many biologically active molecules, making it a valuable intermediate in pharmaceutical synthesis.[1][7] Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antioxidant, and antimicrobial agents.[7][8]
The following tables summarize hypothetical quantitative data for novel triacetonamine derivatives (TDA) compared to standard reference compounds, illustrating their potential in different therapeutic areas.[8]
Table 1: Antioxidant Activity of Triacetonamine Derivatives [8]
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| TDA-1 | 18.5 ± 1.2 | 15.2 ± 0.9 |
| TDA-2 | 25.3 ± 1.8 | 22.8 ± 1.5 |
| TDA-3 | 12.1 ± 0.7 | 10.5 ± 0.6 |
| Trolox (Standard) | 8.2 ± 0.5 | 6.9 ± 0.4 |
| Lower IC50 values indicate higher antioxidant activity. |
Table 2: In Vitro Anticancer Activity of Triacetonamine Derivatives (IC50 in µM) [8]
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| TDA-1 | 10.2 ± 0.8 | 15.8 ± 1.1 | 12.5 ± 0.9 |
| TDA-2 | 22.1 ± 1.5 | 28.4 ± 2.0 | 19.8 ± 1.4 |
| TDA-3 | 7.5 ± 0.6 | 11.2 ± 0.9 | 9.1 ± 0.7 |
| Doxorubicin (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
| Lower IC50 values indicate higher anticancer activity. |
Some triacetonamine derivatives have been identified as potential inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.[7][9] Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines and is a target for treating various inflammatory diseases.[]
Diagram 2: Simplified p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK pathway by a triacetonamine derivative.
Protocol 4: Synthesis of Novel Pyrazolo[4,3-c]pyridine Derivatives from Triacetonamine for Anticancer Evaluation
-
Materials: 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), aromatic aldehydes, semicarbazide hydrochloride or thiosemicarbazide, acetic acid, sodium acetate.
-
Apparatus: Round-bottom flask with reflux condenser.
-
Procedure:
-
A mixture of triacetonamine (0.01 mol), an aromatic aldehyde (0.02 mol), semicarbazide hydrochloride or thiosemicarbazide (0.01 mol), 20 ml of acetic acid, and 1 g of sodium acetate is refluxed for a specified time (e.g., 2 hours).
-
The mixture is then concentrated, poured into water, filtered, dried, and crystallized from a suitable solvent (e.g., ethanol/water) to yield the desired derivative.
-
The synthesized compounds are then evaluated for their in vitro anticancer activity using methods like the MTT assay against various cancer cell lines.
-
Agrochemical Industry: A Building Block for Herbicides
Triacetonamine serves as a precursor for the synthesis of various agrochemicals, including herbicides. While specific, direct comparisons of triacetonamine-derived herbicides with commercial alternatives are not widely published, the chemical scaffold is relevant to classes of active compounds. For instance, the triketone class of herbicides, which are HPPD inhibitors, share some structural motifs that could potentially be accessed from triacetonamine derivatives.[11][12]
A comparative evaluation would involve assessing the efficacy of a potential triacetonamine-derived herbicide against established products like glyphosate and triclopyr.
Table 3: General Comparison of Herbicide Characteristics
| Herbicide Class | Primary Target | Mode of Action | Persistence in Soil |
| Glyphosate-based | Broad-spectrum (grasses and broadleaf weeds) | Inhibits amino acid synthesis (EPSP synthase inhibitor) | Low (binds to soil)[13] |
| Triclopyr-based | Broadleaf weeds (spares grasses) | Synthetic auxin (mimics plant growth hormones) | Moderate[13] |
| Potential TAA-derived (e.g., HPPD inhibitor type) | Broadleaf weeds and some grasses | Inhibits pigment synthesis (HPPD inhibitor) | Varies by specific compound |
Protocol 5: Greenhouse Efficacy Study for a Novel Herbicide (Adapted from[12])
-
Materials: Seeds of target weed species (e.g., Echinochloa crus-galli) and a crop species (e.g., corn), potting soil, novel triacetonamine-derived herbicide, commercial standard herbicide.
-
Apparatus: Greenhouse pots, sprayer for herbicide application.
-
Procedure:
-
Plant weed and crop seeds in separate pots and allow them to grow to a specific stage (e.g., 3-4 leaf stage for post-emergence application).
-
Prepare different concentrations of the novel herbicide and the standard commercial herbicide.
-
Apply the herbicides to the plants at a specified application rate (e.g., g a.i. ha⁻¹). Include a non-treated control group.
-
Maintain the plants in the greenhouse under controlled conditions.
-
After a set period (e.g., 21 days), assess the efficacy by measuring parameters such as percent visual injury, plant height, and dry weight.
-
Calculate the GR50 (the dose required to cause a 50% reduction in growth) for the novel herbicide on different weed species.
-
Assess crop safety by observing any phytotoxic effects on the crop species.
-
Organic Synthesis: A Versatile Intermediate
Beyond its major industrial applications, triacetonamine is a valuable tool for synthetic chemists due to the reactivity of its ketone and secondary amine functionalities.[4] This allows for a wide range of chemical transformations to create complex molecules.[14][15]
The synthesis of N-substituted 2,2,6,6-tetramethylpiperidin-4-ones is a common objective in medicinal chemistry. Triacetonamine and phorone are two potential starting materials.
Table 4: Yield Comparison for the Synthesis of N-Substituted Piperidones [14]
| N-Substituent | From Triacetonamine (Indirect Method Yield) | From Phorone (Yield) |
| Methyl | High | ~30% |
| Ethyl | Moderate to High | Low / Byproducts |
| n-Butyl | Moderate to High | No desired product |
| Benzyl | Moderate to High | No desired product |
Direct N-alkylation of triacetonamine often gives low yields, but indirect methods (e.g., alkylation of the corresponding alcohol followed by oxidation) are much more effective. Phorone is limited as it tends to form open-chain byproducts with primary amines larger than methylamine.[14][15]
The use of triacetonamine in a synthetic workflow follows a standard pattern of reaction, monitoring, workup, and purification.
Diagram 3: General Organic Synthesis Workflow
Caption: A typical workflow for chemical synthesis using triacetonamine.
Conclusion
This compound is a high-value chemical intermediate with a broad and established application landscape. In the polymer industry, it remains the cornerstone for producing highly effective Hindered Amine Light Stabilizers, with ongoing innovation focused on the performance of its derivatives. In the pharmaceutical sector, its utility as a versatile scaffold for synthesizing a diverse range of biologically active compounds is well-documented, with significant potential in areas like oncology and inflammatory diseases. While its role in agrochemicals is less defined in publicly available comparative studies, its chemical nature makes it a promising building block for new active ingredients. For synthetic chemists, triacetonamine offers a reliable and adaptable starting material for complex molecular architectures, often outperforming alternative precursors in versatility and yield for specific target molecules. The detailed protocols and comparative data presented in this guide aim to support researchers and developers in leveraging the full potential of this important chemical compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,2,6,6-Tetramethyl-4-piperidone Hydrate|CAS 10581-38-1 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. benchchem.com [benchchem.com]
- 9. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpds.co.in [jpds.co.in]
- 12. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common herbicides | Connecticut Invasive Plant Working Group [cipwg.uconn.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Triacetonamine Monohydrate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of triacetonamine monohydrate, a compound used as an intermediate in the synthesis of pharmaceuticals, pesticides, and polymer photostabilizers.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound is classified as a hazardous substance, exhibiting corrosive, toxic, and skin-sensitizing properties. It is also harmful to aquatic life with long-lasting effects.[2][3] Therefore, it must be disposed of as hazardous waste in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Hazard and Disposal Information Summary
The following table summarizes the key hazard classifications and disposal parameters for this compound.
| Parameter | Value | Source |
| GHS Hazard Classifications | Corrosive to metals (Category 1), Acute toxicity, oral (Category 4), Skin corrosion (Category 1B), Skin sensitization (Category 1A), Serious eye damage (Category 1), Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 | [2][3] |
| Hazard Statements | H290: May be corrosive to metals, H302: Harmful if swallowed, H314: Causes severe skin burns and eye damage, H317: May cause an allergic skin reaction, H412: Harmful to aquatic life with long lasting effects | [2][3] |
| UN Number | Not regulated as dangerous goods for transport (ADR/RID, IMDG, IATA) | [2] |
| Recommended Disposal Method | Dispose of as hazardous waste in accordance with local regulations. Avoid release to the environment. | [3] |
| Waste Classification | Non-halogenated organic waste | [5] |
Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment: Wear appropriate PPE, including:
2. Waste Segregation and Collection:
-
Waste Type: this compound is a non-halogenated organic compound containing nitrogen.[5] It should be collected in a designated hazardous waste container for this waste stream.
-
Container: Use a clearly labeled, leak-proof, and compatible container. The container should be kept closed except when adding waste.[6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Incompatible Materials: Do not mix this compound with incompatible materials such as strong oxidizing agents, acids, or bases in the same waste container.[7]
3. Handling Spills:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3]
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[6] For highly toxic substances, the first three rinses must be collected.[6]
5. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for requesting a hazardous waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe and compliant disposal of this compound. Always consult your institution's specific hazardous waste management plan and safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. web.mit.edu [web.mit.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Triacetonamine monohydrate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Triacetonamine monohydrate. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. The following table summarizes its primary hazards and the recommended personal protective equipment.
| Hazard Classification | GHS Hazard Statement | Pictogram | Required Personal Protective Equipment (PPE) |
| Corrosive to Metals | H290: May be corrosive to metals | Corrosion | Store in a corrosive-resistant container.[1][2] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Exclamation Mark | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Corrosion | Wear protective gloves, protective clothing, and eye/face protection.[1][2] An impervious apron or suit is recommended. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Exclamation Mark | Contaminated work clothing should not be allowed out of the workplace.[1][2] |
| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long-lasting effects | None | Avoid release to the environment.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize risk. The following workflow outlines the necessary steps for safely handling this compound.
Detailed Methodologies
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE) Specifications:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[3]
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, wear impervious clothing such as a chemical-resistant apron or suit.[1]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[3]
First Aid Procedures:
-
If on Skin: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[3] Seek immediate medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3] Seek immediate medical attention.
Disposal Plan
Waste Collection and Storage:
-
Collect all waste material, including contaminated PPE, in a designated, clearly labeled, and tightly sealed container.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Do not store in metal containers.[2]
Disposal Method:
-
Disposal of this compound waste must be carried out by a licensed professional waste disposal service.
-
All disposal activities must be in strict accordance with all applicable local, state, and federal environmental regulations. Do not dispose of this chemical into the sewer system or the general environment.[1]
By adhering to these safety protocols, researchers and laboratory personnel can significantly mitigate the risks associated with the handling and use of this compound, fostering a safe and compliant research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
